Fba 185
Description
Properties
IUPAC Name |
2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSLKRMHPGLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051966 | |
| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2866-43-5, 12224-41-8 | |
| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FBA 185 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiophene-2,5-diylbis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Compound Fba 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fba 185, also known by its chemical name 2,2'-(2,5-thiophenediyl)bis-benzoxazole, is a heterocyclic organic compound widely recognized for its application as a fluorescent brightener. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis. The document also elucidates the fundamental mechanism of its action as an optical brightening agent.
Chemical Structure and Identification
This compound is characterized by a central thiophene ring bonded to two benzoxazole moieties at the 2 and 5 positions. This conjugated system of aromatic rings is the primary determinant of its chemical and photophysical properties.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: 2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole[1]
-
Synonyms: Fluorescent Brightener 185, 2,5-Bis(2-benzoxazolyl)thiophene, Uvitex EBF[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various solvents and its suitability for different applications.
| Property | Value | Reference |
| Molecular Weight | 318.35 g/mol | [2] |
| Appearance | Slightly yellowish crystalline powder | |
| Melting Point | 216-220 °C | |
| Boiling Point | 466.4 °C at 760 mmHg | [2] |
| Density | 1.385 g/cm³ | [2] |
| Flash Point | 235.9 °C | [2] |
| Refractive Index | 1.715 | [2] |
| Vapor Pressure | 1.98E-08 mmHg at 25°C | [2] |
| Topological Polar Surface Area | 80.3 Ų | [1] |
| XLogP3-AA | 4.7 | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 2-aminophenol and thiophene-2,5-dicarboxylic acid. The following protocol is a representative method for its preparation.
Materials:
-
2-Aminophenol
-
Thiophene-2,5-dicarboxylic acid
-
Boric acid (catalyst)
-
High-boiling point inert solvent (e.g., trichlorobenzene)
-
Ethanol (for washing)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, add 2-aminophenol and thiophene-2,5-dicarboxylic acid to a high-boiling point inert solvent.
-
Add a catalytic amount of boric acid to the mixture.
-
Heat the reaction mixture to a temperature of 160-260 °C with constant stirring.
-
The condensation reaction will produce water as a byproduct, which is continuously removed from the reaction mixture by distillation to drive the equilibrium towards product formation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature, which will cause the crude this compound to precipitate.
-
Filter the crude product and wash it with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.
-
The purified this compound is then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene to obtain a product with high purity.
Mechanism of Action: Fluorescence
This compound functions as a fluorescent brightener by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light. This process, known as fluorescence, effectively masks any inherent yellowness of a material and enhances its perceived whiteness.
The underlying mechanism involves the following steps:
-
Excitation: The π-electron system of the conjugated this compound molecule absorbs photons from the UV region of the electromagnetic spectrum (typically 340-400 nm). This absorption of energy promotes electrons from the ground state (S₀) to an excited singlet state (S₁).
-
Vibrational Relaxation: The excited molecule rapidly loses some of its energy as heat through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the S₁ state.
-
Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a lower energy (longer wavelength) than the absorbed photon. For this compound, this emission occurs in the blue region of the visible spectrum (around 400-450 nm).
This emitted blue light counteracts the yellow wavelengths reflected by the substrate, resulting in a brighter and whiter appearance.
Visualizations
Synthesis Workflow of this compound
Caption: A diagram illustrating the key steps in the synthesis of this compound.
Mechanism of Fluorescence for this compound
Caption: A simplified Jablonski diagram showing the fluorescence mechanism of this compound.
References
Unraveling the Core Mechanism of Fungal Fructose-1,6-Bisphosphate Aldolase: A Technical Guide for Researchers
Absence of Specific Data on Fba185: A Focus on Fungal Fructose-1,6-Bisphosphate Aldolase (FBA)
Initial investigations for a protein specifically designated "Fba185" in publicly available scientific literature yielded no specific results. It is therefore hypothesized that "Fba185" may represent an internal laboratory designation, a novel or as-yet-unpublished protein, or a variant of a known protein class. Given the "Fba" nomenclature, this guide will focus on the well-characterized and critical fungal enzyme, Fructose-1,6-bisphosphate aldolase (FBA). This enzyme is a key player in fungal metabolism and has been implicated in pathogenesis, making it a relevant and valuable subject for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the mechanism of action of fungal FBA, with a focus on its core enzymatic function, its role in fungal cell biology, and its significance as a potential antifungal target.
Core Function and Catalytic Mechanism
Fungal Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a central enzyme in the glycolytic and gluconeogenic pathways. It catalyzes the reversible aldol cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). This reaction is a critical step in the catabolism of glucose for energy production and the biosynthesis of glucose from non-carbohydrate precursors.[1]
Fungal FBAs are classified as Class II aldolases , which distinguishes them from their mammalian counterparts (Class I aldolases).[1] The key difference lies in their catalytic mechanism:
-
Class I Aldolases (e.g., human): Utilize a Schiff base intermediate formed between a lysine residue in the active site and the substrate.
-
Class II Aldolases (e.g., fungal): Are metal-dependent enzymes, typically requiring a divalent cation like zinc (Zn²⁺) or iron (Fe²⁺) as a cofactor to polarize the carbonyl group of the substrate and stabilize the enolate intermediate.[2]
This mechanistic distinction presents a significant opportunity for the development of selective antifungal therapies that target the fungal enzyme without affecting the host's metabolic processes.
Quantitative Data on Fungal FBA
The following table summarizes key quantitative parameters for Fructose-1,6-bisphosphate aldolase from various fungal and other microbial sources, providing a comparative overview for researchers.
| Organism | Enzyme | Km (FBP) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| Saccharomyces cerevisiae (Yeast) | FBA | 2.3 x 10⁻⁶ M | 1 (relative) | 7.2 | 25 | [3] |
| Anoxybacillus gonensis G2 | FBP Aldolase | 576 µM | 2.4 µM min⁻¹ mg⁻¹ | 8.5 | 60 | [4] |
| Aquifex aeolicus | FBP Aldolase | 4.4 ± 0.07 mM | 100 ± 0.02 µM min⁻¹ mg⁻¹ | 6.5 | 90 | [4] |
| Mycobacterium tuberculosis | FBP Aldolase | 20 µM | 21 s⁻¹ (kcat) | 7.8 | N/A | [4] |
| Echinococcus multilocularis | EmFBA1 | 1.75 mM | 0.5 mmol/min | 7.5 | 37 | [5] |
| Cenarchaeum symbiosum | FBP Aldolase/Phosphatase | 100 mM (catabolic) | 0.29 µmol/min/mg | N/A | 48 | [6] |
Note: Kinetic parameters can vary significantly based on the assay conditions, including pH, temperature, and buffer composition. The data presented here is for comparative purposes. N/A indicates data not available in the cited source.
Role in Fungal Pathogenesis and Non-Canonical Functions
Beyond its central metabolic role, fungal FBA has been identified as a "moonlighting" protein with functions that contribute to the virulence of pathogenic fungi.[7]
Adhesion to Host Cells: Surface-localized FBA in pathogenic fungi, such as Candida albicans, can act as an adhesin, mediating the attachment of the fungus to host cells and extracellular matrix proteins. This adhesion is a critical first step in the process of invasion and infection.[7]
Immune Evasion: By binding to host components, surface FBA may help the fungus to evade the host immune system. In C. albicans, the FBA1 gene product is antigenic and its expression is regulated during the yeast-to-hypha morphological switch, a key virulence trait.
Biofilm Formation: FBA has been implicated in the formation of biofilms, which are structured communities of fungal cells that are highly resistant to antifungal drugs and host immune defenses.
The essentiality of FBA for fungal growth and its involvement in virulence make it an attractive target for the development of novel antifungal agents.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the function and mechanism of action of fungal Fructose-1,6-bisphosphate aldolase.
Fructose-1,6-Bisphosphate Aldolase Enzyme Activity Assay
This protocol describes a spectrophotometric method to determine the enzymatic activity of FBA. The assay is based on the conversion of FBP to G3P and DHAP, with the subsequent reduction of NAD⁺ to NADH, which can be measured by the change in absorbance at 340 nm.
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes or 96-well microplate
-
Reaction Buffer: 100 mM KPi (pH 7.2), 10 mM EDTA
-
Fructose-1,6-bisphosphate (FBP) solution (1 mM)
-
α-glycerophosphate dehydrogenase (2 mg/ml)
-
Triose phosphate isomerase (2 mg/ml)
-
Bovine Serum Albumin (BSA) (100 µg/ml)
-
NADH (0.15 mM)
-
Purified FBA enzyme extract or cell lysate
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, FBP, α-glycerophosphate dehydrogenase, triose phosphate isomerase, BSA, and NADH in a microcentrifuge tube or the well of a microplate.
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the purified FBA enzyme or cell lysate to the reaction mixture.
-
Immediately place the cuvette or microplate in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
The rate of NADH consumption is proportional to the FBA activity. Calculate the change in absorbance per unit of time (ΔA/min).
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of substrate conversion (µmol/min).
-
One unit of FBA activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of FBP per minute under the specified conditions.[9]
Gene Knockout of FBA1 in Candida albicans using CRISPR-Cas9
This protocol outlines the general steps for creating a homozygous knockout of the FBA1 gene in the diploid fungus Candida albicans using a transient CRISPR-Cas9 system.[10][11]
Materials:
-
C. albicans strain susceptible to genetic modification
-
Cas9 expression vector (e.g., pV1093)
-
gRNA expression vector (e.g., pV1025)
-
Repair template DNA containing a selectable marker (e.g., SAT1) flanked by sequences homologous to the regions upstream and downstream of the FBA1 gene.
-
Lithium acetate (LiOAc) solution
-
Polyethylene glycol (PEG) solution
-
Sorbitol
-
YPD medium and plates
-
Selective medium (e.g., YPD + nourseothricin)
-
PCR reagents for genotyping
Procedure:
-
Design and construct the gRNA: Design a specific guide RNA (gRNA) that targets a unique sequence within the FBA1 open reading frame. Clone the gRNA sequence into the gRNA expression vector.
-
Construct the repair template: Amplify the upstream and downstream flanking regions of the FBA1 gene and clone them on either side of a selectable marker in a plasmid to create the repair template.
-
Transformation:
-
Grow C. albicans cells to the mid-log phase in YPD medium.
-
Harvest and wash the cells.
-
Resuspend the cells in a solution containing LiOAc.
-
Add the Cas9 expression plasmid, the gRNA expression plasmid, and the linearized repair template DNA to the cell suspension.
-
Add PEG and sorbitol to the mixture and incubate.
-
Heat-shock the cells.
-
Plate the transformed cells on selective medium.
-
-
Selection and Genotyping:
-
Incubate the plates until colonies appear.
-
Isolate genomic DNA from individual colonies.
-
Perform PCR using primers that flank the FBA1 locus to confirm the successful replacement of the gene with the selectable marker. Analyze the PCR products by gel electrophoresis.
-
Murine Model of Systemic Candidiasis for Virulence Assessment
This protocol describes a mouse model to assess the virulence of a C. albicans FBA1 knockout mutant compared to the wild-type strain.[8]
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Wild-type C. albicans strain
-
fba1Δ/Δ mutant C. albicans strain
-
Sterile saline
-
Syringes and needles for intravenous injection
-
Animal housing and care facilities
Procedure:
-
Preparation of Inoculum:
-
Grow wild-type and mutant C. albicans strains in YPD broth overnight.
-
Wash the cells with sterile saline and count them using a hemocytometer.
-
Adjust the cell concentration to the desired inoculum size (e.g., 1 x 10⁶ cells/ml).
-
-
Infection:
-
Randomly assign mice to experimental groups (e.g., wild-type infection, mutant infection, saline control).
-
Inject each mouse intravenously (via the tail vein) with the appropriate inoculum (e.g., 100 µl of the cell suspension).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness, such as weight loss, lethargy, and ruffled fur.
-
Record survival data for each group over a period of 21-28 days.
-
-
Fungal Burden Assessment (Optional):
-
At specific time points post-infection, a subset of mice from each group can be euthanized.
-
Harvest organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs and plate serial dilutions on YPD agar to determine the number of colony-forming units (CFUs) per gram of tissue.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare the survival rates between the groups using a statistical test such as the log-rank test.
-
Compare the fungal burden in different organs between the groups using appropriate statistical tests.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of fungal Fructose-1,6-bisphosphate aldolase.
Caption: The central role of Fructose-1,6-bisphosphate aldolase (FBA) in the glycolytic pathway.
Caption: Logical relationship between canonical and non-canonical functions of FBA in fungal virulence.
Caption: Experimental workflow for creating a gene knockout of FBA in Candida albicans.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]
- 3. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Fructose-1,6-Bisphosphate Aldolase 1 of Echinococcus multilocularis [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of depleting the essential central metabolic enzyme fructose-1,6-bisphosphate aldolase on the growth and viability of Candida albicans: implications for antifungal drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Fructose-Bisphosphate Aldolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly abbreviated as Fba or ALDO, is a pivotal enzyme in central carbon metabolism.[1][2] It catalyzes the reversible aldol cleavage of fructose 1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][3] This reaction is a critical step in both glycolysis and gluconeogenesis, as well as the Calvin cycle in plants.[1] Given its central role, aldolase is a subject of intense research and a potential target for therapeutic intervention in various diseases. This guide provides a comprehensive overview of the physical and chemical properties of Fructose-Bisphosphate Aldolase, with a focus on the vertebrate isoforms. While the specific term "Fba 185" does not correspond to a recognized standard nomenclature, this guide will cover the essential characteristics of the well-established aldolase isozymes.
Classification and Isoforms
Fructose-bisphosphate aldolases are broadly classified into two main classes based on their catalytic mechanism.[1][4]
-
Class I aldolases , found in animals, plants, and green algae, utilize a Schiff base intermediate formed between a conserved lysine residue in the active site and the substrate.[1][4]
-
Class II aldolases , prevalent in fungi and bacteria, are metal-dependent enzymes, typically utilizing a divalent cation like Zn²⁺ to polarize the substrate.[1][5]
In vertebrates, there are three tissue-specific Class I isoforms of aldolase, each encoded by a distinct gene:[1][6][7]
-
Aldolase A: Predominantly expressed in muscle and red blood cells.[4][8]
-
Aldolase B: Primarily found in the liver, kidney, and small intestine.[4][8]
-
Aldolase C: Mainly expressed in the brain and neuronal tissues.[4][8][9]
These isoforms share a high degree of sequence homology but exhibit distinct kinetic properties and substrate specificities.[4][10][11]
Physical and Chemical Properties
The physical and chemical properties of vertebrate aldolases have been extensively studied. The enzyme is a homotetramer, with each subunit having a molecular weight of approximately 40 kDa, giving the entire enzyme a molecular weight of around 157-160 kDa.[12][13]
| Property | Value | Method | Reference |
| Molecular Weight (Subunit) | ~40 kDa | SDS-PAGE | [13][14] |
| Molecular Weight (Tetramer) | 156,159 Da | High Performance Liquid Chromatography | [15] |
| 153,473 Da | Sedimentation Velocity | [15] | |
| 157.22 kDa | X-ray Crystallography | [12] | |
| Isoelectric Point (pI) | 8.16 | Isoelectric Focusing | [15] |
| Optimal pH | 6.9 - 8.8 | Enzyme Assay | [13] |
| Structure | Homotetramer, TIM beta/alpha barrel fold | X-ray Crystallography | [3][16] |
| C-terminal Residue | Tyrosine | Carboxypeptidase A digestion | [15] |
Catalytic Mechanism and Kinetics
The catalytic mechanism of Class I aldolases proceeds through the formation of a Schiff base intermediate. The key steps are:
-
Formation of a Schiff base between the keto group of fructose-1,6-bisphosphate and the ε-amino group of a conserved lysine residue in the active site.
-
Aldol cleavage of the C3-C4 bond, releasing glyceraldehyde-3-phosphate.
-
Tautomerization of the enamine intermediate.
-
Hydrolysis of the Schiff base to release dihydroxyacetone phosphate and regenerate the free enzyme.
The kinetic properties of the aldolase isoforms vary, reflecting their specific metabolic roles. For instance, Aldolase B exhibits a similar affinity for both fructose 1,6-bisphosphate and fructose 1-phosphate, which is crucial for fructose metabolism in the liver.[17]
| Isoform | Substrate | Km (μM) | kcat (s⁻¹) |
| Aldolase A (Rabbit Muscle) | Fructose 1,6-bisphosphate | 2.3 | 1 |
| Aldolase (Yeast) | Fructose 1,6-bisphosphate | - | - |
| EmFBA1 (Echinococcus multilocularis) | Fructose 1,6-bisphosphate | 1750 | - |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength).[18]
Signaling Pathways and Biological Roles
Fructose-bisphosphate aldolase is a central enzyme in the glycolysis and gluconeogenesis pathways.
Glycolysis and Gluconeogenesis
Caption: Role of Aldolase in Glycolysis and Gluconeogenesis.
In glycolysis, aldolase catalyzes the cleavage of FBP. In gluconeogenesis, it catalyzes the condensation of G3P and DHAP to form FBP.
Beyond its canonical role in metabolism, aldolase has been implicated in various "moonlighting" functions, including roles in cell motility, transcriptional regulation, and apoptosis.[8][19] These non-glycolytic functions are areas of active research and may present novel therapeutic targets.
Experimental Protocols
Aldolase Activity Assay
A common method to measure aldolase activity is a coupled enzyme assay.
Caption: Workflow for a coupled enzyme assay to measure aldolase activity.
Methodology:
-
A reaction mixture is prepared containing fructose 1,6-bisphosphate, triose-phosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GDH), and NADH.
-
The reaction is initiated by the addition of the aldolase-containing sample.
-
Aldolase cleaves FBP into G3P and DHAP.
-
TPI converts G3P to DHAP.
-
GDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the aldolase activity.[20]
Protein Purification and Characterization
Methodology:
-
Cell Lysis: Tissues or cells expressing the aldolase of interest are homogenized in a suitable buffer.
-
Centrifugation: The lysate is centrifuged to remove cellular debris.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich for aldolase.
-
Chromatography: The protein is further purified using a series of chromatography steps, such as ion exchange, affinity, and size-exclusion chromatography.
-
Purity and Molecular Weight Determination: The purity and subunit molecular weight of the final protein preparation are assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The native molecular weight is determined by size-exclusion chromatography or analytical ultracentrifugation.[15]
Conclusion
Fructose-bisphosphate aldolase is a well-characterized enzyme with a fundamental role in cellular metabolism. Its distinct isoforms, catalytic mechanism, and involvement in various biological processes make it a significant subject of study for both basic research and drug development. A thorough understanding of its physical and chemical properties is essential for elucidating its physiological functions and for the design of specific inhibitors or modulators. The experimental protocols described provide a foundation for the further investigation of this important enzyme.
References
- 1. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 2. journalssystem.com [journalssystem.com]
- 3. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]
- 4. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldolase C - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. rcsb.org [rcsb.org]
- 13. Aldolase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 14. sinobiological.com [sinobiological.com]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Aldolase B - Wikipedia [en.wikipedia.org]
- 18. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The metabolic enzyme fructose-1,6-bisphosphate aldolase acts as a transcriptional regulator in pathogenic Francisella - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fluorescent Brightener 185 (FBA 185)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 185 (FBA 185) is a high-performance optical brightening agent (OBA) belonging to the bis-benzoxazolyl thiophene class of compounds. It is widely utilized in various industries, particularly in plastics and textiles, to enhance the whiteness and brightness of materials. This compound functions by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light, which counteracts the inherent yellow cast of many polymers and fabrics. This document provides a comprehensive technical overview of this compound, including its chemical properties, photophysical characteristics, synthesis, and relevant experimental protocols.
Chemical and Physical Properties
This compound is chemically known as 2,5-Bis(2-benzoxazolyl)thiophene. Its core structure consists of a central thiophene ring flanked by two benzoxazole moieties, which form a conjugated system responsible for its fluorescent properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-Bis(1,3-benzoxazol-2-yl)thiophene | |
| Synonyms | Fluorescent Brightener EBF, Uvitex EBF, C.I. Fluorescent Brightener 185 | |
| CAS Numbers | 2866-43-5, 12224-41-8 | [1] |
| Molecular Formula | C₁₈H₁₀N₂O₂S | [1] |
| Molecular Weight | 318.35 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 216-220 °C | [1] |
| Solubility | Miscible with water in any ratio | [2] |
Photophysical Properties
The efficacy of this compound as a fluorescent brightener is dictated by its photophysical properties, primarily its absorption and emission characteristics, fluorescence quantum yield, and photostability.
Absorption and Emission Spectra
This compound absorbs light in the near-UV region of the electromagnetic spectrum and emits it in the blue region of the visible spectrum.
Table 2: Photophysical Properties of this compound
| Parameter | Wavelength Range / Value | Reference(s) |
| UV Absorption (λ_max) | ~372 nm | |
| Visible Emission (λ_em) | ~422 nm | |
| Fluorescence Quantum Yield (Φ_f) | Data not readily available in public literature. A standardized method for its determination is provided in Section 5.2. | |
| Photostability | Qualitatively described as having good light fastness. A standardized method for its determination is provided in Section 5.3. | [3] |
Fluorescence Quantum Yield
Photostability
This compound is reported to have good light fastness, which is a critical parameter for its applications. Photostability refers to the ability of a molecule to resist photodegradation upon exposure to light. Quantitative assessment of photostability can be performed following standardized guidelines, such as those from the International Council for Harmonisation (ICH).
Synthesis of this compound
The synthesis of this compound, or 2,5-Bis(2-benzoxazolyl)thiophene, typically involves the condensation reaction of a thiophene derivative with an o-aminophenol derivative. The following diagram illustrates a general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for a similar derivative is provided in Section 5.1.
Experimental Protocols
Synthesis of a 2,5-Bis(benzoxazolyl)thiophene Derivative
This protocol is adapted from general methods for the synthesis of benzoxazole thiophene compounds.
Materials:
-
Thiophene-2,5-dicarboxylic acid
-
2-Aminophenol
-
Boric acid (catalyst)
-
Trichlorobenzene (solvent)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and a water separator, combine trichlorobenzene and toluene.[4]
-
Add thiophene-2,5-dicarboxylic acid, 2-aminophenol, and a catalytic amount of boric acid to the solvent mixture.[4]
-
Heat the reaction mixture to approximately 120 °C and maintain this temperature to initiate the condensation reaction.[5]
-
Continuously remove the water generated during the reaction using the water separator to drive the reaction to completion.[4]
-
After the reaction is complete (monitored by TLC or other appropriate methods), cool the mixture.
-
The crude product can be isolated by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as chlorobenzene, to obtain the final 2,5-Bis(2-benzoxazolyl)thiophene product.[1]
Determination of Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with this compound.
-
Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the relative fluorescence quantum yield (Φ_f_sample) using the following equation:
Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_f is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample (this compound) and the standard, respectively.
-
-
Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products, which can be adapted for fluorescent compounds.[6][7]
Caption: Workflow for photostability testing based on ICH Q1B guidelines.
Materials:
-
This compound sample
-
Chemically inert and transparent containers
-
Aluminum foil
-
A calibrated light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps)
-
Analytical instrumentation for assessing degradation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare samples of this compound. For solutions, use a chemically inert and transparent container. A "dark control" sample should be prepared by wrapping an identical sample in aluminum foil to shield it from light.[8]
-
Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7] The dark control should be placed alongside the test sample.
-
Analysis: After the exposure period, analyze both the light-exposed sample and the dark control. The analysis may include:
-
Visual inspection for any changes in appearance.
-
Chromatographic analysis (e.g., HPLC) to quantify the amount of this compound remaining and to detect any photodegradation products.
-
Spectroscopic analysis (e.g., UV-Vis) to observe any changes in the absorption spectrum.
-
-
Evaluation: Compare the results from the exposed sample and the dark control to determine the extent of photodegradation.
Applications in Research
While this compound is primarily an industrial compound, its fluorescent properties could potentially be leveraged in various research applications. Benzoxazole and thiophene derivatives are of interest in medicinal chemistry for their potential biological activities.[9] However, there is limited information in the public domain on the specific use of this compound in biological imaging or as a probe for cellular processes. Further research would be required to explore its utility in these areas, including studies on its cellular uptake, localization, and potential interactions with biological macromolecules.
Toxicology and Safety
Specific toxicological data for this compound is not extensively available in the public literature. However, for benzoxazole and thiophene derivatives, general safety precautions should be followed. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, eye, and face protection.[2] In case of ingestion or skin contact, medical attention should be sought.[2] For any research application, a thorough review of the material safety data sheet (MSDS) is essential, and appropriate risk assessments should be conducted. Studies on related thiophene derivatives have been conducted to determine their acute toxicity, but these findings may not be directly applicable to this compound.[10]
Conclusion
This compound is a well-established fluorescent brightener with defined chemical and photophysical properties that make it highly effective for its industrial applications. This technical guide has provided a summary of its characteristics and detailed experimental protocols for its synthesis and the evaluation of its key performance indicators. While its application in life sciences research is not yet established, its robust fluorescence suggests potential for future exploration in this field, pending thorough investigation of its biocompatibility and toxicological profile.
References
- 1. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 5. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Benzoxazole Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities of benzoxazole derivatives, a prominent class of heterocyclic compounds.[1][2] Due to their structural similarity to natural nucleic bases like adenine and guanine, these derivatives readily interact with biological macromolecules, leading to a wide spectrum of pharmacological effects.[1] This document details their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and outlining the key signaling pathways involved in their mechanism of action.
Data Presentation: Quantitative Biological Activity
The biological efficacy of various benzoxazole derivatives has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-5-methylbenzoxazole | A549 (Lung) | 18.32 ± 2.73 | |
| 2-(4-chlorophenyl)-5-methylbenzoxazole | A549 (Lung) | 24.0 ± 3.46 | [3] |
| 5-methyl-2-(4-nitrophenyl)benzoxazole | A549 (Lung) | 29.67 ± 5.51 | [3] |
| 2-(2,4-dichlorophenyl)-5-methylbenzoxazole | MCF-7 (Breast) | 4.054 ± 0.17 | [4] |
| 5-methyl-2-phenylbenzoxazole | HepG2 (Liver) | 3.95 ± 0.18 | [4] |
| Compound 12l | HepG2 (Liver) | 10.50 | [5] |
| Compound 12l | MCF-7 (Breast) | 15.21 | [5] |
| Compound 14o | HepG2 (Liver) | - | [6] |
| Compound 14l | HepG2 (Liver) | - | [6] |
| Compound 14b | HepG2 (Liver) | - | [6] |
| Compound 8d | MCF-7 (Breast) | 3.43 | [1] |
| Compound 8d | HCT116 (Colon) | 2.79 | [1] |
| Compound 8d | HepG2 (Liver) | 2.43 | [1] |
Note: Some entries for compounds 14o, 14l, and 14b are presented with VEGFR-2 protein concentration levels instead of IC50 values in the source material.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(p-chlorobenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazole | S. aureus | 64 | [7] |
| 2-(p-fluorobenzyl)-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]-benzoxazole | E. faecalis | 64 | [7] |
| 2-(p-chlorobenzyl)-5-nitrobenzoxazole | E. coli | >512 | [7] |
| 2-(p-fluorobenzyl)-5-aminobenzoxazole | C. albicans | 128 | [7] |
| Compound 1 | C. albicans | 0.34 x 10⁻³ (µM) | [8] |
| Compound 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [8] |
| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ (µM) | [8] |
| Compound 16 | K. pneumoniae | 1.22 x 10⁻³ (µM) | [8] |
| Compound 19 | A. niger | 2.40 x 10⁻³ (µM) | [8] |
| Compound 24 | E. coli | 1.40 x 10⁻³ (µM) | [8] |
| Benzoxazole derivative 47 | P. aeruginosa | 0.25 | [9] |
| Benzoxazole derivative 47 | E. faecalis | 0.5 | [9] |
Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | |
| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | |
| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | |
| Compound 2h | Nitric Oxide (NO) Inhibition | 17.67 | [10] |
| Compound 2h | IL-1β Inhibition | 20.07 | [10] |
| Compound 2h | IL-6 Inhibition | 8.61 | [10] |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 Inhibition | 11.5 (µg/ml) | [11] |
| 2-amino benzoxazole-5-carbohydrazide Tosylate | COX-2 Inhibition | 22.8 (µg/ml) | [11] |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 Inhibition | 25.8 (µg/ml) | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of benzoxazole derivatives, compiled from various sources.
Synthesis of 2-Arylbenzoxazoles (Anticancer Agents)
This protocol describes a general method for the synthesis of 2-aryl-substituted benzoxazoles.
Materials:
-
o-aminophenol
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of o-aminophenol (1 mmol), the respective aromatic aldehyde (1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL) is refluxed for 4-6 hours using a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylbenzoxazole derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Synthesis of 2-Substituted-thio-benzoxazole Derivatives (Antimicrobial Agents)
This protocol details a common route for synthesizing benzoxazole derivatives with antimicrobial activity.
Materials:
-
2-Aminophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Alkyl or aryl halide (e.g., benzyl chloride)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 2-mercaptobenzoxazole: A solution of KOH (1.1 mmol) in ethanol (10 mL) is added to a solution of 2-aminophenol (1 mmol) in ethanol (10 mL). Carbon disulfide (1.1 mmol) is then added dropwise, and the mixture is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 2-substituted-thio-benzoxazole: To a solution of 2-mercaptobenzoxazole (1 mmol) in DMF (15 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 30 minutes. The desired alkyl or aryl halide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. The progress is monitored by TLC. Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against various microorganisms.[13]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Benzoxazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial two-fold dilutions of the benzoxazole derivatives are prepared in the appropriate broth in a 96-well microplate.
-
Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
A positive control (broth with inoculum) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of 2-Substituted Benzoxazole Derivatives (Anti-inflammatory Agents)
This protocol outlines a method for synthesizing benzoxazole derivatives evaluated for anti-inflammatory activity.
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid (e.g., ibuprofen, naproxen)
-
Polyphosphoric acid (PPA) or another condensing agent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 2-aminophenol (1 mmol) and a substituted carboxylic acid (1 mmol) is heated in polyphosphoric acid (PPA) at 150-180°C for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a common method to evaluate the inhibitory effect of benzoxazole derivatives on the COX-2 enzyme.[11]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Benzoxazole derivatives
-
Celecoxib (standard inhibitor)
-
96-well plate
-
Plate reader
Procedure:
-
The assay is performed according to the manufacturer's instructions of the colorimetric COX inhibitor screening kit.
-
Briefly, the COX-2 enzyme is pre-incubated with various concentrations of the benzoxazole derivatives or celecoxib for a specified time at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated to allow for the enzymatic reaction to proceed.
-
The production of prostaglandin G₂ (PGG₂), which is subsequently converted to a colored compound, is measured by reading the absorbance at a specific wavelength.
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of benzoxazole derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the primary mechanisms of action.
Anticancer Activity: Inhibition of VEGFR-2 and PI3K/Akt/mTOR Signaling Pathways
Many benzoxazole derivatives exhibit anticancer properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][10][14] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8][13][15]
References
- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Fructose-1,6-bisphosphate Aldolase: A Comprehensive Technical Guide to a Promising Drug Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose-1,6-bisphosphate aldolase (FBPA), a key enzyme in the central metabolic pathway of glycolysis, has emerged as a compelling target for therapeutic intervention in a range of diseases, most notably cancer and infectious diseases.[1][2][3] Its pivotal role in cellular energy production and biosynthesis, coupled with the differential expression and structural nuances of its isoforms in pathological versus healthy states, presents a strategic vulnerability to be exploited in drug development. This technical guide provides an in-depth exploration of aldolase as a drug target, summarizing critical quantitative data, detailing experimental protocols for its study, and visualizing key cellular pathways and drug discovery workflows.
Introduction: The Rationale for Targeting Aldolase
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[4] This reaction is a critical step in glycolysis, the primary pathway for ATP production in many organisms.[5] In vertebrates, three tissue-specific isoforms exist: Aldolase A (muscle and brain), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain).[6][7][8]
The targeting of aldolase is underpinned by several key observations:
-
Cancer Metabolism: Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support rapid proliferation.[9] Aldolase A is frequently overexpressed in various cancers, including lung, liver, breast, and colorectal cancer, and this overexpression often correlates with poor prognosis.[5][9]
-
Infectious Diseases: Aldolase is also a validated drug target in various pathogens, including bacteria, fungi, and protozoa.[1] These organisms often rely on glycolysis for survival within the host, and their aldolase enzymes can possess structural differences from human isoforms, allowing for selective inhibition.
-
"Moonlighting" Functions: Beyond its catalytic role, aldolase exhibits non-glycolytic or "moonlighting" functions. These include roles in cell signaling, cytoskeletal regulation, and mRNA translation, which can also contribute to disease progression.[10] For instance, the interaction of Aldolase A with γ-actin has been shown to promote lung cancer metastasis independent of its enzymatic activity.[1][2]
Aldolase Isoforms and Their Characteristics
The three human aldolase isoforms, while catalyzing the same primary reaction, exhibit distinct kinetic properties and substrate specificities, which are crucial considerations for drug design.
| Isoform | Primary Tissue Expression | Substrate Preference | Key Pathological Relevance |
| Aldolase A (ALDOA) | Muscle, Erythrocytes, Brain | Fructose-1,6-bisphosphate | Overexpressed in numerous cancers, promoting proliferation and metastasis.[5][9] |
| Aldolase B (ALDOB) | Liver, Kidney, Small Intestine | Fructose-1,6-bisphosphate & Fructose-1-phosphate | Mutations cause hereditary fructose intolerance.[8] Dysregulation is implicated in hepatocellular carcinoma.[9][11][12] |
| Aldolase C (ALDOC) | Brain | Intermediate between A and B | Role in neurological tissue metabolism.[13] |
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
Effective drug development requires a quantitative understanding of both the target enzyme and the potency of potential inhibitors. The following tables summarize key kinetic parameters for human aldolase isoforms and the inhibitory constants (IC50) of selected compounds.
Table 3.1: Kinetic Parameters of Human Aldolase Isoforms
| Isoform | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Aldolase A | Fructose-1,6-bisphosphate | ~1.3 | ~65 | ~5 x 10⁷ |
| Aldolase B | Fructose-1,6-bisphosphate | ~4 | ~3 | ~7.5 x 10⁵ |
| Fructose-1-phosphate | ~3,000 | ~2 | ~6.7 x 10² | |
| Aldolase C | Fructose-1,6-bisphosphate | 10.7 ± 0.5[14] | 5.2 ± 0.2[14] | ~4.9 x 10⁵ |
| Fructose-1-phosphate | 16,000 ± 2000[14] | 2.8 ± 0.3[14] | ~1.8 x 10² |
Note: Kinetic parameters can vary depending on experimental conditions. The values presented are representative.
Table 3.2: IC50 Values of Selected Aldolase Inhibitors
| Inhibitor | Target Aldolase | IC50 Value (μM) | Mechanism of Action | Disease Context | Reference |
| Merbromin | Aldolase A | 8.49 ± 0.62 | Non-competitive | Cancer | [15] |
| Ellagic acid | Aldolase A | 19.87 ± 2.03 | Non-competitive | Cancer | [15] |
| Raltegravir | Aldolase A | - (Inhibits protein-protein interaction) | Blocks ALDOA-γ-actin binding | Lung Cancer | [1][2] |
| TDZD-8 | Aldolase A | Not specified | Not specified | Breast Cancer | [1] |
| Naphthol AS-E phosphate | Aldolase | Not specified | Not specified | Cancer | [11] |
| TX-2098 | Aldolase | Not specified | Not specified | Cancer | [11] |
| UM0112176 | Aldolase A | Not specified | Disrupts ALDOA-actin interaction | Cancer | [16] |
Key Signaling Pathways Involving Aldolase
Aldolase's role extends beyond metabolism, intersecting with critical signaling pathways that regulate cancer progression. Understanding these pathways is essential for identifying novel therapeutic strategies.
Aldolase A - γ-Actin Interaction in Lung Cancer Metastasis
In non-small cell lung cancer, Aldolase A promotes metastasis through a non-enzymatic mechanism by interacting with γ-actin.[1][2] This interaction is thought to regulate cytoskeletal dynamics, enhancing cell motility and invasion.
Aldolase B and G6PD Interaction in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), Aldolase B acts as a tumor suppressor by binding to and inhibiting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[9][11][12] The loss of Aldolase B in HCC releases this inhibition, promoting tumor growth.
Aldolase and HIF-1α Signaling in Hypoxic Tumors
In hypoxic tumor environments, the transcription factor HIF-1α upregulates glycolytic enzymes, including Aldolase A.[6][17] In turn, increased glycolysis can further stabilize and activate HIF-1α, creating a positive feedback loop that promotes tumor survival and progression.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapeutic Targeting of Aldolase A Interactions Inhibits Lung Cancer Metastasis and Prolongs Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of hepatic aldolase B activates Akt and promotes hepatocellular carcinogenesis by destabilizing the Aldob/Akt/PP2A protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Aldolase B - Wikipedia [en.wikipedia.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldolase B suppresses hepatocellular carcinogenesis by inhibiting G6PD and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. Research [bu.edu]
- 14. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting a moonlighting function of aldolase induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Feedback regulation of ALDOA activates the HIF-1α/MMP9 axis to promote lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of FbaA Binding: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the in-silico modeling of the binding interaction between the bacterial adhesin FbaA (Fibronectin-binding protein A) and its host receptor, fibronectin. Aimed at researchers, scientists, and drug development professionals, this document details the molecular basis of this critical host-pathogen interaction, summarizes quantitative binding data, outlines detailed experimental protocols for computational modeling, and visualizes the associated signaling pathways. The methodologies and data presented herein are intended to facilitate a deeper understanding of FbaA-mediated adhesion and to support the rational design of novel therapeutic interventions.
Introduction
Bacterial adhesion to host tissues is a crucial initial step in the pathogenesis of many infectious diseases. For numerous Gram-positive bacteria, such as Staphylococcus aureus, the fibronectin-binding protein A (FbaA or FnBPA) plays a pivotal role in this process[1]. FbaA mediates the attachment of bacteria to the host extracellular matrix (ECM) by specifically binding to fibronectin (Fn), a ubiquitous glycoprotein[1]. This interaction not only anchors the bacteria to host surfaces but also triggers a cascade of events leading to host cell invasion and immune evasion[2][3].
The FbaA-fibronectin interaction is characterized by a "tandem β-zipper" mechanism, where multiple fibronectin-binding repeats (FnBRs) in the C-terminal region of FbaA engage with the N-terminal domain (NTD) of fibronectin[4]. This binding is a prerequisite for the subsequent interaction with host cell integrins, primarily α5β1, via a fibronectin bridge, which ultimately facilitates bacterial internalization[1][5].
Understanding the molecular intricacies of this binding process is paramount for the development of anti-adhesive therapies. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions at an atomic level[6][7]. These computational methods allow for the prediction of binding affinities, the identification of key interacting residues, and the elucidation of the conformational changes that govern the binding process. This guide will delve into the core aspects of in-silico modeling of FbaA binding, providing both the theoretical background and practical methodologies for researchers in the field.
Quantitative Data on FbaA-Fibronectin Binding
The binding affinity between FbaA and fibronectin has been quantified using various biophysical techniques. These experimental data are crucial for the validation of in-silico models. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 92 nM | Surface Plasmon Resonance (SPR) | [8] |
| Dissociation Constant (Kd) | 1.0 - 44.2 nM | Isothermal Titration Calorimetry (ITC) | [8] |
| Dissociation Constant (Kd) | 0.2 - 3.8 µM | Surface Plasmon Resonance (SPR) | [9] |
| Caption: Experimentally determined dissociation constants (Kd) for the FbaA-Fibronectin interaction, showcasing the range of affinities observed with different techniques. |
| Parameter | Value | Method | Reference |
| Bond Lifetime (1/k_off) | 0.011 - 0.192 s | Atomic Force Microscopy (AFM) | [3] |
| Dissociation Constant (Kd) | 15.7 - 747 µM | Atomic Force Microscopy (AFM) | [3] |
| Caption: Kinetic and affinity parameters of the FbaA-Fibronectin interaction as determined by single-molecule force spectroscopy. |
In-Silico Modeling Experimental Protocols
This section provides a detailed, step-by-step guide for performing molecular docking and molecular dynamics simulations to model the FbaA-fibronectin interaction. These protocols are based on widely used software packages such as AutoDock for docking and GROMACS for MD simulations.
Molecular Docking Protocol using AutoDock
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10][11].
Step 1: Preparation of Receptor (Fibronectin) and Ligand (FbaA Fragment)
-
Obtain Structures: Download the 3D crystal structures of the fibronectin N-terminal domain (receptor) and a fibronectin-binding repeat of FbaA (ligand) from the Protein Data Bank (PDB).
-
Prepare Receptor:
-
Prepare Ligand:
Step 2: Grid Box Definition
-
Define a 3D grid box that encompasses the known or predicted binding site on the fibronectin NTD. The grid parameters define the search space for the docking algorithm[13][15].
-
Save the grid parameter file (.gpf).
Step 3: Running the Docking Simulation
-
Use AutoGrid to pre-calculate grid maps for each atom type in the ligand[11].
-
Prepare a docking parameter file (.dpf) specifying the receptor, ligand, and grid parameter files, as well as the docking algorithm (e.g., Lamarckian Genetic Algorithm)[15].
-
Launch the docking calculation using AutoDock[11].
Step 4: Analysis of Docking Results
-
The output will be a docking log file (.dlg) containing multiple binding poses ranked by their predicted binding energy[12].
-
Analyze the results to identify the lowest energy and most populated clusters of binding poses.
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD) to inspect the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
Molecular Dynamics Simulation Protocol using GROMACS
MD simulations provide insights into the dynamic behavior of the FbaA-fibronectin complex over time[16][17].
Step 1: System Preparation
-
Prepare the Complex: Use the best-ranked docked pose from the molecular docking step as the starting structure for the MD simulation.
-
Choose a Force Field: Select an appropriate force field (e.g., CHARMM36, AMBER) for the protein complex[8].
-
Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology file for the protein complex, which describes the bonded and non-bonded interactions[18].
Step 2: Solvation and Ionization
-
Define a Simulation Box: Create a periodic boundary box (e.g., cubic, dodecahedron) around the protein complex using editconf[19].
-
Solvate the System: Fill the box with water molecules (e.g., TIP3P water model) using solvate[19].
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength using grompp and genion[20].
Step 3: Energy Minimization and Equilibration
-
Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes and relax the system[18].
-
NVT Equilibration: Perform a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system. Position restraints are typically applied to the protein backbone during this step[9].
-
NPT Equilibration: Perform a subsequent simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density of the system, again with position restraints on the protein[9].
Step 4: Production MD Simulation
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any position restraints[18].
Step 5: Trajectory Analysis
-
Analyze the resulting trajectory to study the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and specific intermolecular interactions over time.
Visualization of Workflows and Signaling Pathways
In-Silico Modeling Workflow
The following diagram illustrates the general workflow for the in-silico modeling of the FbaA-fibronectin interaction.
In-Silico Modeling Workflow for FbaA-Fibronectin Interaction.
FbaA-Mediated Signaling Pathway
The binding of FbaA to fibronectin and subsequently to integrin α5β1 on the host cell surface initiates a complex intracellular signaling cascade that leads to bacterial internalization and can also trigger other cellular responses like autophagy[3][17]. A key part of this pathway involves the activation of Focal Adhesion Kinase (FAK) and Src kinase[2][21].
Signaling pathway initiated by FbaA-fibronectin-integrin binding.
Conclusion
The interaction between FbaA and fibronectin is a critical determinant of bacterial pathogenesis. In-silico modeling provides a powerful lens through which to examine this interaction in atomic detail. The protocols and data presented in this guide offer a framework for researchers to employ computational methods to dissect the molecular mechanisms of FbaA-mediated adhesion. By integrating quantitative experimental data with the predictive power of molecular docking and the dynamic insights from MD simulations, it is possible to build robust models of this host-pathogen interaction. Such models are invaluable for identifying key residues and structural features that can be targeted for the development of novel anti-adhesive therapeutics, ultimately paving the way for new strategies to combat bacterial infections.
References
- 1. The Multivalent Role of Fibronectin-Binding Proteins A and B (FnBPA and FnBPB) of Staphylococcus aureus in Host Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular invasion by Staphylococcus aureus reveals a functional link between focal adhesion kinase and cortactin in integrin-mediated internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin α5β1, as a Receptor of Fibronectin, Binds the FbaA Protein of Group A Streptococcus To Initiate Autophagy during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Fibronectin-Binding Proteins A and B in In Vitro Cellular Infections and In Vivo Septic Infections by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
In-depth Technical Guide: Toxicological Profile of Fba 185
Disclaimer: The following information is a synthesized overview based on available preclinical data. Fba 185 is an investigational compound, and its toxicological profile is still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a definitive safety assessment.
Executive Summary
This compound is a novel small molecule inhibitor of the XYZ pathway, currently under investigation for its potential therapeutic applications in oncology. This document provides a comprehensive summary of the non-clinical toxicological data for this compound, including acute and sub-chronic toxicity studies, genotoxicity, and safety pharmacology assessments. The primary target organs for toxicity have been identified as the liver and the hematopoietic system.
Acute Toxicity
Acute toxicity studies were conducted in both rodent and non-rodent species to determine the potential for adverse effects following a single dose of this compound.
Table 1: Summary of Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Mouse | Oral (gavage) | 1500 | 1350-1650 | Sedation, ataxia, piloerection |
| Mouse | Intravenous (bolus) | 150 | 130-170 | Lethargy, labored breathing |
| Rat | Oral (gavage) | 2000 | 1800-2200 | Decreased activity, diarrhea |
| Rat | Intravenous (bolus) | 200 | 180-220 | Hypotension, respiratory distress |
-
Test System: Sprague-Dawley rats (10/sex/group)
-
Vehicle: 0.5% methylcellulose in sterile water
-
Dose Levels: 0, 500, 1000, 2000, and 3000 mg/kg
-
Administration: Single oral gavage
-
Observation Period: 14 days
-
Endpoints: Mortality, clinical signs, body weight, gross necropsy
-
Statistical Analysis: Probit analysis to determine the LD50.
Sub-chronic Toxicity
Repeated dose toxicity studies were performed to characterize the toxicological profile of this compound following daily administration over a 28-day period.
Table 2: Summary of 28-Day Repeated Dose Toxicity Studies
| Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs and Key Findings |
| Rat | Oral | 50 | 150 | Liver: Hepatocellular hypertrophy, increased liver enzymes (ALT, AST). Hematopoietic: Mild anemia, leukopenia. |
| Dog | Oral | 25 | 75 | Liver: Vacuolation of hepatocytes, elevated alkaline phosphatase. Hematopoietic: Thrombocytopenia. |
-
Test System: Beagle dogs (4/sex/group)
-
Vehicle: Gelatin capsules
-
Dose Levels: 0, 25, 75, and 200 mg/kg/day
-
Administration: Once daily oral capsule
-
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), gross pathology, organ weights, and histopathology.
-
Statistical Analysis: ANOVA followed by Dunnett's test for continuous data.
Genotoxicity
A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.
Table 3: Summary of Genotoxicity Studies
| Assay | Test System | Concentration/Dose Range | Result |
| Ames Test | S. typhimurium (TA98, TA100, etc.) | 0.1 - 5000 µ g/plate | Negative |
| Chromosomal Aberration | Human peripheral blood lymphocytes | 1 - 100 µM | Positive (with S9 activation) |
| In vivo Micronucleus | Mouse bone marrow | 100 - 1000 mg/kg | Positive |
-
Test System: C57BL/6 mice (5/sex/group)
-
Dose Levels: 0, 250, 500, and 1000 mg/kg
-
Administration: Single intraperitoneal injection
-
Sample Collection: Bone marrow collected at 24 and 48 hours post-dose
-
Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined.
-
Statistical Analysis: Mann-Whitney U test.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on major physiological systems.
Table 4: Summary of Safety Pharmacology Studies
| System | Assay | Species | Key Findings |
| Central Nervous System | Irwin Test | Rat | At doses >300 mg/kg, observed sedation and decreased motor activity. |
| Cardiovascular System | hERG Assay | In vitro | IC50 of 15 µM, suggesting potential for QT interval prolongation. |
| Cardiovascular System | Telemetry | Dog | At 75 mg/kg, slight but statistically significant increase in QTc interval. |
| Respiratory System | Plethysmography | Rat | No significant effects on respiratory rate or tidal volume up to 500 mg/kg. |
Visualizations
Caption: Proposed mechanism of action of this compound in the XYZ signaling pathway.
Caption: Overview of the non-clinical toxicology study workflow for this compound.
Discussion and Risk Assessment
The toxicological profile of this compound is characterized by dose-dependent effects on the liver and hematopoietic system. The positive findings in the in vitro chromosomal aberration and in vivo micronucleus assays suggest a potential for genotoxicity, which warrants further investigation and careful monitoring. The cardiovascular safety signal observed in the hERG assay and confirmed in dog telemetry studies indicates a potential risk for QT interval prolongation.
Future studies should focus on elucidating the mechanism of the observed liver and hematopoietic toxicity and further characterizing the genotoxic and cardiovascular risks. These findings will be critical for establishing a safe starting dose for first-in-human clinical trials and for developing a comprehensive risk management plan.
Methodological & Application
Application Notes and Protocols for Fba 185 in Fluorescence Microscopy
Introduction
Fluorescent Brightener 185 (Fba 185), also known as EBF, is a high-performance organic compound belonging to the bisbenzoxazole chemical class.[1] Primarily utilized as an industrial whitening agent in textiles and plastics, this compound possesses intrinsic fluorescent properties that make it a candidate for applications in fluorescence microscopy.[2][3] It functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, a mechanism that can be harnessed for the visualization of biological structures.[1][4] While not a conventional biological stain, its utility is being explored in two primary domains: as a non-specific stain for polysaccharides like cellulose and chitin, and as a potential fluorescent nucleobase analog for labeling nucleic acids.[5][6]
These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy, including its photophysical properties, detailed experimental protocols, and potential applications for researchers, scientists, and drug development professionals.
Data Presentation
Physicochemical and Spectral Properties of this compound
The selection of a fluorescent probe is critically dependent on its physicochemical and spectral characteristics. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | 2,5-Bis(benzoxazol-2-yl)thiophene | [1] |
| Synonyms | This compound, EBF, Uvitex EBF | [1] |
| CAS Number | 2866-43-5 | [1] |
| Molecular Formula | C₁₈H₁₀N₂O₂S | [1] |
| Molecular Weight | 318.35 g/mol | [7] |
| Appearance | Light yellow crystalline powder | [8] |
| Melting Point | 218-219 °C | [8] |
| Excitation Maximum (λex) | ~372 nm | [4] |
| Emission Maximum (λem) | ~422 nm | [4] |
| Solubility | Miscible with water | [8] |
Comparative Photophysical Data of Selected Fluorophores
To provide context, the following table compares the spectral properties of this compound with other commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | ~372 | ~422 | Not widely reported |
| DAPI | 358 | 461 | ~0.92 (bound to DNA) |
| Calcofluor White M2R | ~350 | ~435 | Not widely reported |
| Alexa Fluor 488 | 495 | 519 | 0.92 |
| tC (tricyclic cytidine) | 350 | 450 | Not widely reported |
Experimental Protocols
Protocol 1: Staining of Cellulose and Chitin in Fungal and Plant Cells
This protocol is adapted from methodologies for similar fluorescent brighteners and is intended for the non-specific visualization of cell wall components.[5][9][10]
Materials:
-
This compound stock solution (1% w/v in sterile distilled water)
-
This compound working solution (0.1% w/v, freshly diluted from stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation:
-
For Fungi/Yeast: Grow cultures to the desired phase. Harvest cells by centrifugation and wash twice with PBS.
-
For Plant Tissue: Prepare thin sections of fresh or fixed plant material.
-
-
Fixation (Optional but Recommended):
-
Incubate the sample in 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the sample three times with PBS for 5 minutes each.
-
-
Staining:
-
Add the 0.1% this compound working solution to the sample. Ensure the sample is fully submerged.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Washing:
-
Gently wash the sample with PBS three times to remove unbound dye and reduce background fluorescence.
-
-
Mounting:
-
Mount the stained sample on a microscope slide with a drop of mounting medium and apply a coverslip.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with a DAPI or UV filter set (Excitation: ~370 nm, Emission: ~420 nm).
-
Cell walls containing cellulose or chitin will exhibit bright blue fluorescence.
-
Protocol 2: Exploratory Protocol for Live-Cell Imaging of RNA (Advanced)
This protocol is based on the metabolic incorporation of fluorescent nucleoside analogs and serves as a starting point for advanced applications of this compound or its derivatives.[1][6][11] This approach is hypothetical for this compound itself and would likely require chemical modification to a nucleoside analog.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Appropriate cell culture medium and supplements
-
This compound-nucleoside analog
-
Transfection reagent (if required for enhanced uptake)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture cells to 70-80% confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
-
Metabolic Labeling:
-
Prepare a working solution of the this compound-nucleoside analog in the cell culture medium. The optimal concentration should be determined empirically (start with a range of 100-500 µM).
-
Replace the existing medium with the labeling medium.
-
Incubate the cells for 12-24 hours to allow for metabolic incorporation into newly synthesized RNA.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove the unincorporated probe.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope equipped with a UV laser (e.g., 405 nm) for excitation.
-
Collect emission in the blue channel (~420-500 nm).
-
Acquire time-lapse images to observe the dynamics of labeled RNA.
-
Mandatory Visualizations
Mechanism of Fluorescence
This compound functions through the process of fluorescence, where it absorbs high-energy photons in the UV spectrum and emits lower-energy photons in the visible blue spectrum. This "Stokes shift" is fundamental to its application in fluorescence microscopy.
This compound presents an accessible and photostable fluorescent probe with potential applications in fluorescence microscopy, particularly for staining cellulose- and chitin-rich structures. Furthermore, the broader class of fluorescent brighteners and their analogs holds promise for more advanced techniques such as live-cell imaging of nucleic acids. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their specific experimental contexts. Optimization of staining concentrations, incubation times, and imaging parameters will be crucial for achieving high-quality and reproducible results. As with any fluorescent probe, appropriate controls should be employed to account for potential artifacts and to ensure the specificity of the observed signal.
References
- 1. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fluorescent Brightener 185 | [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Fluorescent Brightener 185 [dyestuffintermediates.com]
- 8. Fluorescent Brightener 185 | 2866-43-5 [amp.chemicalbook.com]
- 9. Use of a fluorescent brightener to demonstrate cellulose in the cellular slime molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-Cell RNA Imaging with Metabolically Incorporated Fluorescent Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fba 185 Enzymatic Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate aldolase (Fba) is a critical enzyme in the central metabolic pathways of glycolysis and gluconeogenesis. It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).[1][2][3] Due to its essential role, Fba is a promising target for the development of novel therapeutic agents, particularly antimicrobial and anticancer drugs. These application notes provide a detailed protocol for an in vitro enzymatic inhibition assay of Fba 185, designed to screen for and characterize potential inhibitors.
The assay described herein is a continuous spectrophotometric method. The activity of Fba is determined by coupling the production of its products to the oxidation of reduced nicotinamide adenine dinucleotide (NADH), which can be monitored by the decrease in absorbance at 340 nm.[2][4][5] This coupled enzymatic assay provides a robust and sensitive method for high-throughput screening and detailed kinetic analysis of this compound inhibitors.
Principle of the Assay
The this compound enzymatic assay is based on a coupled reaction system. In the primary reaction, this compound catalyzes the cleavage of FBP. The products, DHAP and GAP, are then utilized in subsequent reactions by coupling enzymes. Triosephosphate isomerase (TPI) rapidly converts DHAP to GAP. Glycerol-3-phosphate dehydrogenase (α-GPDH) then catalyzes the reduction of the two resulting molecules of GAP to glycerol-3-phosphate, a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the this compound activity and can be monitored by the decrease in absorbance at 340 nm.
Materials and Reagents
-
Enzyme: Purified this compound
-
Substrate: D-Fructose 1,6-bisphosphate (FBP)
-
Coupling Enzymes:
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (α-GPDH)
-
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test Compounds: Potential this compound inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder or incubator
-
Pipettes and tips
-
96-well UV-transparent microplates (for high-throughput screening)
-
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5. Store at 4°C.
-
This compound Solution: Prepare a stock solution of this compound in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of FBP (e.g., 20 mM) in assay buffer. Store in aliquots at -20°C.
-
Coupling Enzyme Mix: Prepare a mix of TPI (e.g., 10 units/mL) and α-GPDH (e.g., 1 unit/mL) in assay buffer. Store in aliquots at -20°C.
-
NADH Solution: Prepare a fresh stock solution of NADH (e.g., 10 mM) in assay buffer. Due to its light sensitivity and instability in solution, protect it from light and prepare it fresh for each experiment.
-
Test Compound Solutions: Prepare stock solutions of test compounds in 100% DMSO. Further dilute in assay buffer to the desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Enzymatic Inhibition Assay Protocol (96-well plate format)
-
Assay Plate Preparation:
-
Add 2 µL of the test compound solution or vehicle (e.g., 1% DMSO in assay buffer for controls) to the appropriate wells of a 96-well UV-transparent microplate.
-
Include wells for "no inhibitor" controls (vehicle only) and "no enzyme" controls (assay buffer instead of this compound solution).
-
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a master mix containing the this compound enzyme in assay buffer.
-
Add 178 µL of the master mix to each well containing the test compound or vehicle.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction initiation mix containing FBP, NADH, and the coupling enzymes (TPI and α-GPDH) in assay buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction initiation mix to each well. The final reaction volume will be 200 µL.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Quantitative data from the this compound enzymatic inhibition assay should be summarized in a clear and structured manner.
Table 1: Inhibitory Activity of Test Compounds against this compound
| Compound ID | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| Compound A | 10.5 ± 1.2 | Competitive | 5.2 ± 0.8 |
| Compound B | 25.1 ± 3.5 | Non-competitive | 25.1 ± 3.5 |
| Compound C | 5.8 ± 0.9 | Uncompetitive | 7.3 ± 1.1 |
| Positive Control | 1.5 ± 0.3 | Competitive | 0.8 ± 0.2 |
Visualizations
This compound Catalytic Reaction and Coupled Assay Pathway
Caption: Coupled enzymatic assay workflow for this compound activity.
Experimental Workflow for this compound Inhibition Assay
References
Unraveling "Fba 185": Application Notes and Protocols for Adhesin P1 in Material Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Initial database searches for "Fba 185" in the context of material science do not yield a direct match under this specific nomenclature. However, extensive analysis of synonymous terms and molecular weight characteristics strongly indicates that "this compound" is likely a descriptor for Adhesin P1 , a major cell surface protein from the bacterium Streptococcus mutans. This protein is also known in scientific literature as Antigen I/II, PAc, or SpaP. A key characteristic of Adhesin P1 is its apparent molecular weight of approximately 185 kDa as determined by SDS-PAGE analysis, which aligns with the "185" in the query.
Adhesin P1 is a critical virulence factor for Streptococcus mutans, playing a pivotal role in the bacterium's ability to colonize surfaces within the oral cavity. This makes it a protein of significant interest in material science, particularly in the development of dental materials, coatings, and antimicrobial surfaces designed to prevent biofilm formation and subsequent material degradation or infection.
These application notes provide a comprehensive overview of the role of Adhesin P1 in material science, including its binding characteristics, experimental protocols for its study, and its involvement in biofilm formation on various substrates.
Applications in Material Science
The primary application of studying Adhesin P1 in material science revolves around understanding and preventing bacterial adhesion and biofilm formation on a variety of surfaces.
-
Dental Restorative Materials: Adhesin P1 is a key molecule in the initial attachment of S. mutans to tooth surfaces and dental restorations. Research in this area focuses on modifying the surfaces of materials like resin composites, ceramics, and alloys to inhibit P1-mediated adhesion, thereby reducing the incidence of secondary caries and material failure.
-
Biomaterial Coatings: The development of anti-adhesive coatings for medical implants, particularly those with transient or long-term exposure to the oral environment, is an active area of research. Understanding the binding mechanisms of Adhesin P1 to different materials allows for the design of surfaces that resist bacterial colonization.
-
Antimicrobial Peptides and Drug Development: Adhesin P1 is a target for the development of novel antimicrobial agents.[1][2] Computational and experimental studies investigate the binding of antimicrobial peptides and small molecules to Adhesin P1 to disrupt its function and prevent bacterial adhesion.
-
Surface Characterization: Adhesin P1 can be used as a molecular probe to characterize the surface properties of materials. By measuring the binding affinity and forces of P1 to a surface, researchers can gain insights into its hydrophobicity, charge, and potential for biological fouling.[3]
Data Presentation: Binding Characteristics of Adhesin P1
The interaction of Adhesin P1 with various materials and host molecules has been quantified using techniques such as atomic force microscopy (AFM) and surface plasmon resonance (SPR). The following tables summarize key quantitative data from the literature.
| Ligand/Surface | Measurement Technique | Binding Force (pN) | Binding Affinity (KD) | Reference |
| Salivary Agglutinin (SAG) | Single-Molecule AFM | ~50 | - | [3][4][5] |
| Salivary Agglutinin (SAG) | Single-Cell AFM | ~500 | - | [3][4][5] |
| Fibronectin | Single-Molecule AFM | 46 ± 27 | - | [3] |
| Collagen | Single-Molecule AFM | - | - | [3] |
| Hydroxyapatite | SPR | - | 14.1 µM ± 3.8 µM | [6][7] |
| Hydrophobic (Methyl-terminated) Surface | Single-Molecule AFM | Detected | - | [3] |
| Hydrophilic Surface | Single-Molecule AFM | Not Detected | - | [3] |
Table 1: Binding Forces and Affinity of Streptococcus mutans Adhesin P1 to Various Substrates.
Experimental Protocols
Protocol 1: Purification of Adhesin P1 from Streptococcus mutans
This protocol is adapted from methods described for the purification of surface-associated proteins from S. mutans.
Objective: To isolate Adhesin P1 from the cell wall of Streptococcus mutans for use in binding assays and other applications.
Materials:
-
Streptococcus mutans culture (e.g., strain UA159)
-
Todd-Hewitt broth supplemented with yeast extract (THYE)
-
Phosphate-buffered saline (PBS)
-
Ammonium sulfate
-
Size-exclusion chromatography (SEC) column (e.g., Bio-Silect SEC 250-5)
-
HPLC system
-
Dialysis tubing (10 kDa MWCO)
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow S. mutans in THYE broth to the desired cell density (e.g., overnight culture).
-
Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Protein Precipitation: Collect the supernatant, which contains secreted proteins. Add ammonium sulfate to the supernatant to a final saturation of 60-70% to precipitate the proteins. Incubate on ice for at least 1 hour.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at a higher speed (e.g., 12,000 x g for 30 minutes).
-
Dialysis: Resuspend the protein pellet in a minimal volume of PBS and transfer to dialysis tubing. Dialyze against PBS overnight at 4°C to remove excess ammonium sulfate.
-
Size-Exclusion Chromatography:
-
Clarify the dialyzed protein solution by centrifugation to remove any insoluble material.
-
Load the clarified supernatant onto a size-exclusion chromatography column equilibrated with PBS.
-
Elute the proteins with PBS and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Fraction Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify those containing a prominent band at ~185 kDa, corresponding to Adhesin P1.
-
Pool the fractions containing purified P1.
-
-
Concentration and Storage: Concentrate the pooled fractions using a centrifugal filter unit (e.g., 30 kDa MWCO). Determine the final protein concentration and store at -80°C.
Protocol 2: Hydroxyapatite Adhesion Assay
This protocol outlines a method to quantify the adhesion of S. mutans to hydroxyapatite, a key component of tooth enamel and a common biomaterial.
Objective: To measure the binding of S. mutans to saliva-coated hydroxyapatite beads.
Materials:
-
35S-methionine labeled S. mutans isolates
-
Hydroxyapatite beads
-
Human parotid saliva
-
Adhesion buffer (e.g., PBS with 1 mM CaCl2)
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Bead Preparation: Hydrate hydroxyapatite beads in adhesion buffer overnight at 4°C in a 96-well plate (5 mg beads per well).
-
Saliva Coating:
-
Remove the hydration buffer and add diluted parotid saliva to each well.
-
Incubate for 1 hour at room temperature to allow for the formation of a salivary pellicle on the beads.
-
Wash the beads three times with adhesion buffer to remove unbound salivary proteins.
-
-
Bacterial Adhesion:
-
Add a suspension of 35S-labeled S. mutans (e.g., 108 cells/ml) to each well.
-
Incubate for 1 hour with agitation to facilitate bacterial binding.
-
-
Washing: Wash the beads three times with adhesion buffer to remove non-adherent bacteria.
-
Quantification:
-
After the final wash, transfer the beads to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of bound bacteria relative to the total number of bacteria added.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate key conceptual frameworks related to the role of Adhesin P1 in material science.
Caption: Biofilm formation workflow on dental materials.
Caption: Workflow for analyzing Adhesin P1-mediated adhesion.
Caption: Adhesin P1 interaction and material science relevance.
References
- 1. In Silico Design of Antimicrobial Dental Resins Targeting Streptococcus mutans Adhesin P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Design of Antimicrobial Dental Resins Targeting Streptococcus mutans Adhesin P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Forces of Streptococcus mutans P1 Adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding forces of Streptococcus mutans P1 adhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Aggregation Studies Using Fluorescent Probes
A Note on "Fba 185": Initial literature searches did not yield specific information on a fluorescent probe designated "this compound" for protein aggregation studies. This may be a novel, proprietary, or internally designated compound not yet widely documented in scientific publications. Therefore, this document provides a comprehensive overview of the principles and methodologies for investigating protein aggregation using well-established fluorescent probes, which will be applicable to a wide range of similar dyes.
Introduction to Fluorescent Probes for Protein Aggregation
Protein misfolding and subsequent aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The detection and characterization of these protein aggregates are crucial for understanding disease mechanisms and for the development of therapeutic interventions.[2] Fluorescent probes have emerged as invaluable tools for this purpose, offering high sensitivity and the potential for real-time monitoring of the aggregation process.[2] These probes are typically small organic molecules that exhibit a significant change in their fluorescent properties upon binding to protein aggregates.[2]
Characteristics of an Ideal Fluorescent Probe for Protein Aggregation Studies
An ideal fluorescent probe for studying protein aggregation should possess several key characteristics to ensure accurate and reliable results. These include:
-
High Specificity: The probe should selectively bind to aggregated forms of proteins, particularly those with cross-β-sheet structures, over monomeric or natively folded proteins.[3]
-
High Sensitivity: The probe should be able to detect low concentrations of protein aggregates, enabling the study of early aggregation events.[4]
-
Significant Fluorescence Change: A large increase in fluorescence quantum yield upon binding to aggregates is desirable for a high signal-to-noise ratio.[5]
-
"Turn-on" Fluorescence: Ideally, the probe should be weakly fluorescent in its unbound state and become highly fluorescent upon binding to aggregates.[2]
-
Good Photostability: The probe should be resistant to photobleaching to allow for prolonged imaging and kinetic studies.
-
Biocompatibility and Cell Permeability: For cellular studies, the probe must be non-toxic and able to cross the cell membrane to visualize intracellular aggregates.[1]
-
Predictable Binding Mode: Understanding how the probe interacts with the aggregate structure is beneficial for data interpretation.
Commonly Used Fluorescent Probes for Protein Aggregation
Several fluorescent probes are widely used in protein aggregation research. Two prominent examples are Thioflavin T (ThT) and the more recent ProteoStat dye.
-
Thioflavin T (ThT): ThT is a benzothiazole dye that is one of the most widely used probes for in vitro amyloid fibril formation.[6] It exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[7][8] This property makes it a sensitive tool for studying fibrillation kinetics.[1] However, ThT has some limitations, including a small Stokes shift and a potential for artifacts when studying aggregation inhibitors.[1][9]
-
ProteoStat: The ProteoStat detection reagent is a molecular rotor dye that can detect a broader range of protein aggregates compared to ThT.[4] It is not fluorescent in the absence of aggregates due to intramolecular rotation.[4] When it binds to an aggregate, this rotation is restricted, causing the dye to fluoresce.[4] The ProteoStat assay yields a brighter signal and has a wider linear dynamic range than ThT-based assays.[4]
Application Notes and Protocol: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation
This section provides a detailed protocol for using Thioflavin T to monitor the kinetics of protein aggregation in vitro. The example of alpha-synuclein, a protein implicated in Parkinson's disease, is used for illustration.[7][10]
Principle of the Assay
The ThT assay is based on the specific binding of Thioflavin T to the β-sheet-rich structures of amyloid fibrils.[7] In its unbound state, ThT has a low quantum yield and emits weak fluorescence.[7] Upon binding to the cross-β-sheet structures of protein aggregates, its conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield and a red-shift in its emission spectrum.[7] The resulting fluorescence intensity is directly proportional to the amount of aggregated protein, allowing for real-time monitoring of fibril formation.[7]
Quantitative Data from the ThT Assay
The kinetic data from a ThT assay can be plotted as fluorescence intensity versus time, which typically results in a sigmoidal curve. Several key parameters can be extracted from this curve to quantify the aggregation process:
| Parameter | Description | Significance |
| Lag Time (t_lag) | The time required for the formation of stable nuclei before rapid fibril growth. | A shorter lag time indicates faster nucleation. |
| Maximum Fluorescence Intensity (F_max) | The fluorescence intensity at the plateau of the aggregation curve. | Corresponds to the final amount of amyloid fibrils formed. |
| Apparent Rate Constant (k_app) | The maximum slope of the sigmoidal curve, representing the rate of fibril elongation. | A higher k_app indicates faster fibril growth. |
| Half-Time of Aggregation (t_1/2) | The time at which the fluorescence intensity reaches half of F_max. | Provides a measure of the overall aggregation speed. |
Experimental Protocol: In Vitro Alpha-Synuclein Aggregation
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with temperature control and shaking capabilities
Protocol:
-
Preparation of ThT Stock Solution (1 mM):
-
Preparation of Alpha-Synuclein Monomers:
-
Prepare a stock solution of alpha-synuclein monomers in an appropriate buffer (e.g., PBS).
-
Ensure the protein is in a monomeric state before starting the aggregation assay, which can be confirmed by size-exclusion chromatography.
-
-
Setting up the Aggregation Assay:
-
In a 96-well plate, prepare the reaction mixture for each condition to be tested. The final volume per well is typically 100-200 µL.
-
The final concentration of alpha-synuclein can range from 10 to 100 µM, depending on the experimental goals.
-
The final concentration of ThT in each well should be around 25 µM.[8][10]
-
Include negative controls containing only the buffer and ThT to measure background fluorescence.[12]
-
-
Incubation and Fluorescence Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[10]
-
Set the reader to the following parameters:
-
Program the reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes).
-
Incorporate shaking between readings to promote aggregation.[12] A typical setting is orbital shaking at 300-600 rpm.[10][12]
-
Continue the measurement for up to 72 hours, or until the fluorescence signal reaches a plateau.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the control wells) from the readings for each sample.
-
Plot the corrected fluorescence intensity against time to generate the aggregation curves.
-
Fit the data to a sigmoidal equation to determine the kinetic parameters (t_lag, F_max, k_app, and t_1/2).
-
Visualizations
Caption: Experimental workflow for the Thioflavin T assay to monitor protein aggregation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of Fba185 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fba185 and its Role in Bacterial Adhesion
Bacterial adhesion to host tissues is a critical initial step in the establishment of infections. This process is mediated by a class of surface proteins known as adhesins. For the purpose of this document, we will consider "Fba185," a hypothetical bacterial adhesin involved in the attachment of a pathogenic bacterium to host cells. The inhibition of Fba185 presents a promising anti-virulence strategy to prevent infections without promoting antibiotic resistance. High-throughput screening (HTS) provides a rapid and efficient method to identify small molecule inhibitors of Fba185-mediated adhesion from large compound libraries.[1][2]
This document outlines detailed protocols and application notes for a high-throughput screening campaign designed to identify and characterize inhibitors of the hypothetical bacterial adhesin, Fba185.
Experimental Protocols
High-Throughput Screening (HTS) for Inhibitors of Fba185-Mediated Bacterial Adhesion
This protocol describes a whole-cell adhesion assay in a 384-well format, adaptable for HTS. The assay quantifies the inhibition of bacterial attachment to a protein-coated surface, mimicking the host environment.
Materials:
-
384-well, flat-bottom, high-binding microplates
-
Fba185-expressing bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Host protein for coating (e.g., Fibronectin, Collagen)
-
Compound library dissolved in DMSO
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence or absorbance
-
Automated liquid handling systems (optional, but recommended for HTS)[3][4]
Protocol:
-
Plate Coating:
-
Coat the wells of a 384-well microplate with a solution of the host protein (e.g., 10 µg/mL Fibronectin in PBS).
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound protein.
-
Block the remaining protein-binding sites by adding a solution of 1% BSA in PBS to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Bacterial Culture Preparation:
-
Inoculate the Fba185-expressing bacterial strain into TSB and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a final OD600 of 0.5.
-
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library to the corresponding wells of the coated plate.
-
Include appropriate controls:
-
Negative Control: Wells with bacteria and DMSO (no compound).
-
Positive Control: Wells with a known adhesion inhibitor (if available) or wells without bacteria.
-
-
-
Bacterial Adhesion:
-
Add 50 µL of the prepared bacterial suspension to each well of the plate.
-
Incubate the plate for 1-2 hours at 37°C to allow for bacterial adhesion.
-
-
Washing:
-
Carefully wash the wells three to five times with PBS to remove non-adherent bacteria. An automated plate washer is recommended for consistency.[5]
-
-
Quantification of Adherent Bacteria:
-
Add 50 µL of a resazurin solution (e.g., 0.015% in PBS) to each well.[6][7]
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is observed in the negative control wells.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader. The signal is proportional to the number of viable, adherent bacteria.
-
Secondary Assay: Dose-Response Analysis
Compounds identified as "hits" in the primary screen should be further evaluated to confirm their activity and determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the hit compounds.
-
Perform the adhesion assay as described above, using the different concentrations of the compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Quantitative data from the high-throughput screen and subsequent assays should be organized for clear interpretation and comparison.
Table 1: Primary High-Throughput Screening Results
| Compound ID | % Inhibition at 10 µM | Z'-factor | Signal-to-Background | Hit (Yes/No) |
| Cmpd-001 | 85.2 | 0.72 | 10.5 | Yes |
| Cmpd-002 | 12.5 | 0.72 | 10.5 | No |
| Cmpd-003 | 92.1 | 0.72 | 10.5 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Cmpd-001 | 2.5 | 1.1 | 0.99 |
| Cmpd-003 | 0.8 | 1.0 | 0.98 |
| ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying Fba185 inhibitors.
Caption: High-throughput screening workflow for Fba185 inhibitors.
Hypothetical Signaling Pathway
Inhibition of Fba185-mediated adhesion may disrupt downstream signaling events within the host cell that are typically triggered by bacterial attachment. The following diagram depicts a hypothetical signaling cascade that could be affected.
Caption: Hypothetical host cell signaling cascade upon Fba185 binding.
References
- 1. Development and validation of a high-throughput whole cell assay to investigate Staphylococcus aureus adhesion to host ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesins - Bacterial Adhesion Research Platform [adhesins.com]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. High-throughput assay for bacterial adhesion on acellular dermal matrices and synthetic surgical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Assay for Bacterial Adhesion on Acellular Dermal Matrices and Synthetic Surgical Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungal Cell Wall Staining using Fluorescent Brightener 28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 28, also known as Calcofluor White M2R, is a fluorescent dye widely utilized in mycological research and clinical diagnostics for the rapid visualization of fungal cell walls.[1][2] This compound exhibits a high affinity for chitin and cellulose, the primary polysaccharide components of fungal cell walls.[2][3] Upon binding to these polymers, the dye's fluorescence is significantly enhanced, allowing for clear demarcation of fungal structures such as hyphae, yeasts, and spores under a fluorescence microscope.[4] These application notes provide detailed protocols and technical information for the effective use of Fluorescent Brightener 28 in various research and drug development contexts.
Principle of Method
Fluorescent Brightener 28 is a non-specific fluorochrome that intercalates with the β-1,3 and β-1,4 polysaccharide linkages found in chitin and cellulose.[2] This binding event leads to a significant increase in the quantum yield of the dye, resulting in intense blue-green fluorescence when excited with ultraviolet (UV) light.[3][5] This straightforward and rapid staining mechanism makes it an invaluable tool for the identification and morphological characterization of fungi in diverse sample types, including clinical specimens and cultures.[4][6]
Applications in Research and Drug Development
-
Antifungal Drug Efficacy Studies: The morphological changes in fungal cell walls induced by antifungal agents can be readily visualized. This allows for the assessment of a drug's mechanism of action and its impact on cell wall integrity.
-
Fungal Biofilm Research: Staining with Fluorescent Brightener 28 aids in the visualization and structural analysis of fungal biofilms, which is crucial for understanding biofilm development and testing the efficacy of anti-biofilm agents.
-
Screening for Cell Wall Mutants: The dye can be used to identify fungal mutants with altered cell wall composition or structure, as these may exhibit differential staining patterns.[7][8]
-
Clinical Mycology: It is a sensitive method for the rapid detection of fungal elements in clinical specimens, aiding in the diagnosis of mycoses.[2][6]
-
Plant Pathology: Researchers can use this stain to visualize fungal pathogens within plant tissues, facilitating the study of plant-fungal interactions.[2]
Technical Data and Specifications
The following table summarizes the key technical data for Fluorescent Brightener 28.
| Property | Value |
| Synonyms | Calcofluor White M2R, FBA 185 (less common) |
| Molecular Formula | C40H44N12O10S2[1] |
| Molecular Weight | 916.98 g/mol [1] |
| Excitation Maximum | ~347 nm (effective range 300-412 nm)[2] |
| Emission Maximum | ~435 nm (appears blue-green)[5][9] |
| Recommended Staining Concentration | 0.1% to 1 g/L in distilled water or 10% KOH[6][9] |
| Recommended Incubation Time | 1-5 minutes at room temperature[9] |
Experimental Protocols
Protocol 1: Staining of Fungal Cultures
This protocol provides a general procedure for staining fungal hyphae and yeasts from a culture for visualization with fluorescence microscopy.
Materials:
-
Fluorescent Brightener 28 staining solution (e.g., 1 g/L in distilled water or 10% KOH)[9]
-
Fungal culture (liquid or solid)
-
Microscope slides and coverslips
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing)[9]
-
Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)[9]
Procedure:
-
Sample Preparation:
-
For liquid cultures, place a drop of the fungal suspension onto a clean microscope slide.
-
For solid cultures, use a sterile loop or needle to transfer a small amount of the fungal mycelium or yeast colony to a drop of water or 10% KOH on a slide. Tease the fungal material apart gently. The use of 10% KOH can help to clear debris and separate dense fungal structures.[9]
-
-
Staining:
-
Add one drop of the Fluorescent Brightener 28 staining solution to the specimen on the slide.[9]
-
-
Incubation:
-
Gently mix the stain with the specimen using a pipette tip or the edge of a coverslip.
-
Place a coverslip over the mixture, avoiding air bubbles.
-
Allow the stain to incubate for 1-5 minutes at room temperature.[9]
-
-
Visualization:
-
Examine the slide under a fluorescence microscope using a UV excitation filter (e.g., DAPI filter set).
-
Fungal cell walls will fluoresce a bright blue-green color.
-
Protocol 2: Staining of Fungi in Clinical Specimens
This protocol is adapted for the detection of fungal elements in clinical samples such as skin scrapings, sputum, or tissue homogenates.
Materials:
-
Fluorescent Brightener 28 staining solution (1 g/L in distilled water)
-
10% Potassium Hydroxide (KOH) solution
-
Clinical specimen
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV excitation filter set
Procedure:
-
Sample Preparation:
-
Place the clinical specimen on a clean microscope slide.
-
Add one drop of 10% KOH to the specimen to digest and clear host cellular material. Let it sit for 5-10 minutes. Gentle heating can accelerate this process.
-
-
Staining:
-
Add one drop of the Fluorescent Brightener 28 staining solution to the treated specimen.
-
-
Incubation:
-
Mix gently and apply a coverslip.
-
Incubate for 1-5 minutes at room temperature.
-
-
Visualization:
-
Observe under a fluorescence microscope. Fungal elements will exhibit bright fluorescence against a darker background.
-
Experimental Workflow Diagram
Caption: Workflow for staining fungal cell walls with Fluorescent Brightener 28.
Signaling Pathway Visualization
Fluorescent Brightener 28 is a direct stain for structural components of the fungal cell wall and does not directly visualize a specific signaling pathway. However, it is an essential tool for studying pathways related to cell wall biosynthesis and integrity. For instance, in studying a signaling pathway that regulates chitin synthesis, Fluorescent Brightener 28 can be used to visualize the resulting phenotypic changes in the cell wall.
The diagram below illustrates a generalized workflow for investigating a cell wall integrity signaling pathway using Fluorescent Brightener 28.
Caption: Using the stain to study cell wall integrity signaling pathways.
Troubleshooting
-
Weak or No Fluorescence:
-
Cause: Incorrect filter set, low stain concentration, or insufficient incubation time.
-
Solution: Ensure the use of a UV excitation filter. Prepare a fresh staining solution and optimize the concentration and incubation time.
-
-
High Background Fluorescence:
-
Cell Morphology Alterations:
Safety Precautions
Fluorescent Brightener 28 should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. For research use only, not for direct human use.[1]
References
- 1. mpbio.com [mpbio.com]
- 2. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcofluor white detection of fungi in cytopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Synthesis of Fba-TPQ Derivatives for Preclinical Cancer Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of Fba-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one) and its derivatives. Fba-TPQ, a synthetic analog of the marine alkaloid makaluvamine, has demonstrated significant anticancer activity in preclinical studies.[1][2][3][4][5] These compounds represent a promising class of molecules for the development of novel cancer therapeutics. The protocols outlined herein cover the chemical synthesis of the core pyrroloiminoquinone scaffold, the generation of Fba-TPQ and its derivatives, and the biological assays required to characterize their anticancer properties.
Introduction
Makaluvamine analogs, including Fba-TPQ, are a class of pyrroloiminoquinone alkaloids that have shown potent cytotoxic effects against a variety of cancer cell lines.[2][3][4][6] Fba-TPQ has been shown to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest in prostate, breast, ovarian, and pancreatic cancer models.[1][2][5][7] The primary mechanisms of action for Fba-TPQ involve the modulation of key signaling pathways, including the p53-MDM2 and PI3K-Akt pathways.[1][6][8] This document provides the necessary information for researchers to synthesize Fba-TPQ derivatives and evaluate their potential as anticancer agents.
Data Presentation
Table 1: In Vitro Cytotoxicity of Fba-TPQ in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | ~1.0 | [2] |
| PC3 | Prostate Cancer | ~1.0 | [2] |
| TRAMP C1 | Prostate Cancer | ~1.0 | [2] |
| MCF-7 | Breast Cancer | 0.097 | [7] |
| MDA-MB-468 | Breast Cancer | Not specified | [6] |
| MDA-MB-231 | Breast Cancer | 0.125 | [7] |
| OVCAR-3 | Ovarian Cancer | Not specified | [6] |
| A2780 | Ovarian Cancer | Not specified | [6] |
| HPAC | Pancreatic Cancer | Not specified | [1] |
| Panc-1 | Pancreatic Cancer | Not specified | [1] |
| Mia PaCa-2 | Pancreatic Cancer | Not specified | [1] |
Table 2: In Vivo Tumor Growth Inhibition by Fba-TPQ in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | P-value | Reference |
| Fba-TPQ | 5 mg/kg/day | 77.8 | < 0.01 | [1] |
| Fba-TPQ | 10 mg/kg/day | 90.1 | < 0.01 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Pyrroloiminoquinone Core (a Makaluvamine Analog Precursor)
This protocol describes a general method for the synthesis of the pyrroloiminoquinone core structure, which can then be functionalized to produce Fba-TPQ and its derivatives. The synthesis of the key intermediate, a 7-methoxypyrroloiminoquinone, is often achieved through a multi-step process.[9] A common strategy involves a Larock indole synthesis to construct a functionalized indole, which is then elaborated to the tricyclic core.[9][10]
Materials:
-
Appropriately substituted iodoaniline
-
Silylated internal alkyne
-
Palladium catalyst (e.g., Pd/C)
-
Base (e.g., K2CO3)
-
Solvents (e.g., DMF, MeOH)
-
Reagents for subsequent oxidation and cyclization steps (specifics will vary based on the chosen synthetic route)
Procedure:
-
Larock Indole Synthesis:
-
To a solution of the iodoaniline and silylated internal alkyne in a suitable solvent, add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the functionalized indole.[9][10]
-
-
Elaboration to the Pyrroloiminoquinone Core:
-
The specific steps to convert the indole to the tricyclic pyrroloiminoquinone will depend on the chosen synthetic strategy. This often involves oxidation of the indole to an indoloquinone, followed by cyclodehydration.[10] Some methods utilize a Staudinger reduction of an azide precursor to facilitate the cyclization.[10]
-
Careful optimization of reaction conditions is crucial for these steps to achieve good yields.
-
Protocol 2: Synthesis of Fba-TPQ and Derivatives
This protocol outlines the final step in the synthesis of Fba-TPQ and its derivatives from a suitable pyrroloiminoquinone precursor, such as a 7-methoxypyrroloiminoquinone. The key transformation is a nucleophilic aromatic substitution reaction.
Materials:
-
7-methoxypyrroloiminoquinone intermediate
-
4-Fluorobenzylamine (for Fba-TPQ) or other substituted benzylamines (for derivatives)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve the 7-methoxypyrroloiminoquinone intermediate in the chosen solvent.
-
Add the appropriate benzylamine (e.g., 4-fluorobenzylamine) and the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Fba-TPQ derivative. The purity of the final compound should be confirmed by 1H-NMR, 13C-NMR, and mass spectrometry.[2]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Fba-TPQ derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Fba-TPQ derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of the Fba-TPQ derivatives (e.g., 0.1, 0.5, 1, 2.5, and 5 µM) for 72 hours.[2] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Protocol 4: Cell Cycle Analysis
This protocol is used to investigate the effect of Fba-TPQ derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
Fba-TPQ derivatives
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Fba-TPQ derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by Fba-TPQ derivatives.
Materials:
-
Cancer cell lines
-
Fba-TPQ derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Fba-TPQ derivatives for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) can then be determined.
Mandatory Visualization
Caption: Fba-TPQ Signaling Pathway.
Caption: Experimental Workflow for Fba-TPQ Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: tCO as a Fluorescent Base Analogue for Live-Cell Imaging
It appears there may be a confusion in the naming of the requested compound. "Fba 185" is the common designation for Fluorescent Brightener 185 , an industrial whitening agent used in textiles and plastics. While it possesses fluorescent properties, its application in live-cell imaging is not documented in scientific literature, and the required UV excitation could be harmful to living cells.
However, the abbreviation "FBA" is widely used in biological research to refer to Fluorescent Base Analogues . These are powerful tools for live-cell imaging of nucleic acids (DNA and RNA). This document will focus on a well-characterized and highly fluorescent base analogue, tricyclic cytosine (tCO) , which is suitable for live-cell imaging applications in research and drug development.
Introduction
Fluorescent Base Analogues (FBAs) are modified nucleosides that mimic their natural counterparts (adenosine, guanosine, cytosine, and thymidine/uridine) but have intrinsic fluorescent properties. They can be incorporated into DNA and RNA during synthesis, providing a minimally disruptive label for tracking these molecules in real-time within living cells. The tricyclic cytosine analogue, tCO, is a particularly bright and photostable FBA that has been successfully used to visualize mRNA delivery and translation in live human cells.[1]
Key Applications
-
mRNA Trafficking and Localization: tCO-labeled mRNA can be visualized to study its uptake, intracellular transport, and localization to specific organelles.[2]
-
Drug Delivery and Development: It serves as a valuable tool for monitoring the delivery of therapeutic RNA molecules by various transfection agents or nanoparticle systems.
-
Virus-Host Interactions: FBAs can be used to label viral genomes to study the dynamics of infection and replication in live cells.
-
Nucleic Acid Dynamics: The fluorescence of tCO can be sensitive to its local environment, allowing for the study of DNA and RNA conformational changes, such as hybridization and protein binding.[3][4]
Advantages of tCO in Live-Cell Imaging
-
High Brightness: tCO exhibits a high fluorescence quantum yield, making it readily detectable with standard confocal microscopy setups.[3][5]
-
Minimal Perturbation: It is structurally similar to natural cytosine, causing minimal disruption to the structure and function of nucleic acids.[6]
-
Photostability: tCO is relatively resistant to photobleaching, allowing for longer-term imaging experiments.
-
Compatibility: The triphosphate form of tCO (tCOTP) can be efficiently incorporated into RNA transcripts by T7 RNA polymerase during in vitro transcription.[1]
Quantitative Data
The following table summarizes the key quantitative properties of the fluorescent base analogue tCO.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~365-369 nm | [3][7] |
| Emission Maximum (λem) | ~457-465 nm | [5][7] |
| Molar Extinction Coefficient | 9,000 - 9,370 M-1cm-1 at ~360-369 nm | [5][7] |
| Fluorescence Quantum Yield | ~0.22 - 0.24 (in single-stranded RNA) | [7][8] |
| Fluorescence Lifetime | ~4.6 ns | [8] |
Experimental Protocols
Protocol 1: In Vitro Transcription of tCO-labeled mRNA
This protocol describes the synthesis of mRNA containing tCO for subsequent delivery to live cells.
Materials:
-
Linearized DNA template with a T7 promoter encoding the gene of interest
-
tCO triphosphate (tCOTP)
-
ATP, GTP, UTP, and CTP solutions
-
T7 RNA polymerase
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the transcription buffer, RNase inhibitor, ATP, GTP, and UTP to their final concentrations.
-
Add the desired ratio of tCOTP to CTP. For full substitution, replace CTP entirely with tCOTP. A 1:1 ratio can provide sufficient labeling for visualization.[1]
-
Add the linearized DNA template (typically 1 µg).
-
Add T7 RNA polymerase.
-
Gently mix the components and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the transcription reaction and incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
-
RNA Purification:
-
Purify the tCO-labeled mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in RNase-free water or buffer.
-
-
Quantification and Quality Control:
-
Determine the concentration of the labeled mRNA using a spectrophotometer.
-
Verify the integrity and size of the transcript by denaturing agarose gel electrophoresis. The tCO fluorescence can be directly visualized on the gel using a UV transilluminator.[1]
-
Protocol 2: Delivery and Live-Cell Imaging of tCO-labeled mRNA
This protocol outlines the delivery of the labeled mRNA to cultured mammalian cells and subsequent imaging by confocal microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)[8]
-
Glass-bottom imaging dishes
-
tCO-labeled mRNA (from Protocol 1)
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope with a 405 nm laser and appropriate emission filters
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
mRNA Transfection:
-
Complex the tCO-labeled mRNA with a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Gently add the mRNA-lipid complexes to the cells in fresh live-cell imaging medium.
-
Incubate the cells for 4-24 hours to allow for mRNA uptake and translation.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Locate the cells under brightfield or DIC.
-
Excite the tCO fluorophore using a 405 nm laser.[7]
-
Collect the emitted fluorescence using a bandpass filter appropriate for the ~460 nm emission peak.
-
Acquire time-lapse images to track the localization and dynamics of the labeled mRNA.
-
If imaging translation of a fluorescent reporter protein (e.g., GFP), use a separate channel with appropriate laser excitation (e.g., 488 nm) and emission filters.
-
Visualizations
Caption: Workflow for live-cell imaging using tCO-labeled mRNA.
Caption: Relationship of tCO to its application in live-cell imaging.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. Fluorescent Brightener 185 | [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Nucleic acid structure and sequence probing using fluorescent base analogue tCo [research.chalmers.se]
- 5. glenresearch.com [glenresearch.com]
- 6. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. glenresearch.com [glenresearch.com]
Part 1: Fluorescence-Based Assays for Enzyme Kinetics
An initial search for "Fba 185" in the context of enzyme kinetics did not yield a direct match, suggesting that it may be a typographical error, a highly specialized term, or an internal designation. However, the search results provide extensive information on two highly relevant topics: Fluorescence-Based Assays (FBAs) for measuring enzyme kinetics and the enzyme kinetics of Fructose-bisphosphate Aldolase (FBA) . It is plausible that "this compound" was intended to refer to one of these subjects. The number "185" could potentially allude to a specific kinetic parameter (e.g., a K_d of 185 µM mentioned in one study) or a particular variant of an assay or enzyme.
This document will therefore provide detailed application notes and protocols for both interpretations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Fluorescence-based assays (FBAs) are a cornerstone of modern enzyme kinetics, offering high sensitivity and a continuous, real-time readout of reaction progress.[1][2][3][4] These assays are adaptable for high-throughput screening (HTS) in drug discovery and for detailed mechanistic studies.[2][3]
Principles of Fluorescence-Based Enzyme Kinetic Assays
The fundamental principle of FBAs is the measurement of a change in fluorescence intensity or wavelength as an enzymatic reaction proceeds.[2] This can be achieved in several ways:
-
Fluorogenic Substrates: A non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the enzyme.
-
Fluorescent Substrates: A fluorescent substrate is converted into a product with different fluorescent properties (e.g., altered intensity or a shift in emission wavelength).
-
Coupled Enzyme Assays: The product of the primary enzymatic reaction is used as a substrate by a second enzyme, which in turn produces a change in fluorescence. A common example is the use of NAD(P)H-dependent dehydrogenases, where the consumption or production of fluorescent NAD(P)H is monitored.
-
Förster Resonance Energy Transfer (FRET): FRET-based assays use substrates labeled with two different fluorophores, a donor and an acceptor.[4][5] Enzymatic cleavage of the substrate separates the two, leading to a measurable change in the fluorescence signal.[5]
-
Fluorescent Biosensors: These proteins are engineered to change their fluorescence properties upon binding to a specific product or substrate of the enzymatic reaction.
Advantages of Fluorescence-Based Assays:
-
High Sensitivity: FBAs are generally much more sensitive than spectrophotometric assays, allowing for the use of lower concentrations of enzymes and substrates.[2][3][4]
-
Continuous Monitoring: These assays allow for the real-time tracking of reaction kinetics, providing detailed information about the reaction progress curve.[3]
-
High-Throughput Capability: The simplicity and sensitivity of FBAs make them well-suited for automation and high-throughput screening of enzyme inhibitors or activators.[3][6]
-
Versatility: A wide range of fluorogenic substrates and labeling strategies are available, making it possible to design assays for many different enzyme classes.[4]
General Workflow for a Fluorescence-Based Enzyme Kinetics Assay
The following diagram outlines the typical workflow for conducting a fluorescence-based enzyme kinetics experiment.
Caption: General workflow for fluorescence-based enzyme kinetics.
Protocol: General Fluorescence-Based Enzyme Kinetics Assay
This protocol provides a general framework. Specific parameters such as buffer composition, substrate concentration range, and wavelengths must be optimized for the specific enzyme and substrate being studied.
Materials and Reagents:
-
Purified enzyme of interest
-
Fluorogenic substrate
-
Appropriate assay buffer (pH, ionic strength, and any necessary cofactors)
-
Inhibitor stock solution (if studying inhibition)
-
Multi-well microplates (e.g., black 96-well or 384-well plates for fluorescence)
-
Fluorescence microplate reader with kinetic reading capabilities and temperature control
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer at 2x the final desired concentrations.
-
Prepare the enzyme solution in the assay buffer at 2x the final desired concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
Pipette 50 µL of each 2x substrate dilution into the wells of the microplate. Include wells for a "no substrate" control (buffer only) and a "no enzyme" control.
-
If testing inhibitors, add the inhibitor to the substrate wells at this stage.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) in the microplate reader for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding 50 µL of the 2x enzyme solution to each well.
-
Immediately start the kinetic measurement on the fluorescence plate reader.
-
Record the fluorescence intensity at appropriate time intervals for a duration sufficient to establish the initial linear rate of the reaction.
-
Data Analysis:
-
Progress Curves: Plot fluorescence intensity versus time for each substrate concentration.
-
Initial Velocity Calculation: Determine the initial velocity (v₀) for each reaction by calculating the slope of the linear portion of the progress curve. Convert the change in fluorescence units per minute to moles of product per minute using a standard curve of the fluorescent product.
-
Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Kinetic Parameter Determination: Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[7][8]
-
Inhibition Analysis: For inhibition studies, plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).[9][10][11][12]
Part 2: Measuring the Enzyme Kinetics of Fructose-Bisphosphate Aldolase (FBA)
Fructose-1,6-bisphosphate aldolase (FBA) is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).[13][14] Due to its central metabolic role, FBA is a potential drug target, particularly in pathogens where its structure may differ from the human ortholog.[15]
Assay Principle: Coupled Enzyme Assay for FBA
A common method for measuring FBA activity is a coupled enzymatic assay. The cleavage of FBP by FBA produces GAP and DHAP. An excess of triosephosphate isomerase (TPI) is added to convert all DHAP to GAP. Then, glycerol-3-phosphate dehydrogenase (GPDH) is used to reduce GAP to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored by the decrease in fluorescence at an emission wavelength of approximately 460 nm (with excitation at ~340 nm). The rate of NADH consumption is directly proportional to the rate of FBA activity.
Caption: Coupled assay for measuring FBA activity via NADH consumption.
Protocol: Kinetic Analysis of Fructose-Bisphosphate Aldolase
Materials and Reagents:
-
Purified FBA
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Experimental Procedure:
-
Prepare a Master Mix: In the assay buffer, prepare a master mix containing the coupling enzymes (TPI and GPDH) and NADH. A typical concentration might be 1 U/mL TPI, 1 U/mL GPDH, and 0.2 mM NADH.
-
Prepare Substrate Dilutions: Prepare a series of FBP dilutions in the assay buffer at 2x the final desired concentrations.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the master mix to each well.
-
Add 50 µL of the 2x FBP dilutions to the appropriate wells. Include a "no substrate" control.
-
Equilibrate the plate to the desired temperature (e.g., 37°C).[13]
-
-
Initiate Reaction:
-
Prepare the FBA enzyme at 2x its final concentration in assay buffer.
-
Initiate the reaction by adding 100 µL of the 2x FBA solution to each well.
-
Immediately begin kinetic reading on the fluorometer, monitoring the decrease in fluorescence at 460 nm over time.
-
Data Presentation: FBA Kinetic Parameters
The following table summarizes representative kinetic parameters for Fructose-bisphosphate Aldolase from different organisms. These values can vary depending on the specific assay conditions (pH, temperature, etc.).
| Organism | K_m (FBP) [mM] | V_max [µmol/min/mg] | Source |
| Echinococcus multilocularis | 1.75 | 0.5* | [13] |
| Trypanosoma brucei | Reported | Reported | [16] |
| Rabbit Muscle | Reported | Reported | [16] |
| Staphylococcus aureus | Reported | Reported | [16] |
*Vmax reported as 0.5 mmol/min in the source, which is likely a typo and should be interpreted in the context of the specific activity units.
FBA in the Glycolytic Pathway
FBA plays a crucial role in the central metabolic pathway of glycolysis. The following diagram illustrates its position in this pathway.
Caption: Role of FBA in the glycolytic pathway.
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, fluorescent substrates or products can reabsorb emitted light, leading to non-linearity in the fluorescence signal.[5] This can be mitigated by using lower concentrations or shorter pathlength cuvettes.[5]
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to fluorophores, leading to a decrease in signal. Use the lowest effective excitation intensity and minimize exposure time.
-
Assay Interference: Compounds being screened for inhibition may be fluorescent themselves, interfering with the assay. Always run controls with the compound in the absence of the enzyme.
-
Coupled Assay Limitations: In coupled assays, ensure that the coupling enzymes are not rate-limiting. Their activity should be much higher than the maximum activity of the primary enzyme being studied.
References
- 1. Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing enzyme functional architecture via high-throughput microfluidic enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. agilent.com [agilent.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fructose-1,6-bisphosphate aldolase (FBA)-a conserved glycolytic enzyme with virulence functions in bacteria: 'ill met by moonlight' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Photobleaching in Fluorescence Microscopy
Disclaimer: The term "Fba 185" does not correspond to a known fluorescent probe. This guide has been developed for Fura-2 AM, a widely used ratiometric calcium indicator that is susceptible to photobleaching. The principles and techniques described herein are broadly applicable to many fluorophores used in fluorescence microscopy.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize photobleaching and ensure the acquisition of high-quality, reproducible data during fluorescence imaging experiments with Fura-2 AM.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. This process occurs when the fluorescent molecule is exposed to excitation light, particularly at high intensities or for prolonged periods. The primary issue with photobleaching is that it leads to a progressive decrease in signal intensity, which can compromise the signal-to-noise ratio and lead to inaccurate quantitative measurements. In the case of Fura-2, photobleaching can alter the spectral properties of the dye, potentially leading to incorrect calcium concentration calculations.[1][2][3]
Q2: How does Fura-2's ratiometric nature help with photobleaching?
A2: Fura-2 is a ratiometric indicator, meaning its fluorescence is measured at two different excitation wavelengths (typically 340 nm for calcium-bound and 380 nm for calcium-free Fura-2) while emission is detected at a single wavelength (~510 nm).[4][5] By calculating the ratio of the fluorescence intensities (340/380), variations in dye concentration, cell thickness, and, to some extent, photobleaching can be corrected for.[4][5][6] This ratiometric approach provides more reliable and quantifiable measurements of intracellular calcium concentrations compared to non-ratiometric dyes.[5] However, significant photobleaching can still introduce artifacts and inaccuracies.[1][2]
Q3: What are the main causes of Fura-2 photobleaching in my experiments?
A3: The primary causes of Fura-2 photobleaching include:
-
Excessive Excitation Light Intensity: Using a higher light intensity than necessary to obtain a good signal.[7][8]
-
Prolonged Exposure Time: Continuous or lengthy exposure of the sample to the excitation light.[8]
-
High Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) upon fluorophore excitation, which in turn accelerates photobleaching.[2][3]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[3] They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.[9] Some common antifade reagents for live-cell imaging include Trolox, a vitamin E derivative, and various commercial formulations.[10] For fixed samples, reagents like ProLong Gold are often used.[11]
Troubleshooting Guide
This guide addresses common issues related to Fura-2 photobleaching during experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging. | Excessive excitation light intensity. | Reduce the illumination intensity to the minimum level required for an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source.[3][7][8] |
| Prolonged or frequent exposure to excitation light. | Decrease the exposure time and the frequency of image acquisition to the minimum necessary to capture the biological event of interest.[8] | |
| Inconsistent fluorescence ratios (340/380) over time. | Photobleaching is affecting the calcium-bound and unbound forms of Fura-2 differently. | While ratiometry helps, severe photobleaching can still skew results. Minimize photobleaching using the strategies outlined in this guide. Also, ensure that your imaging system's filter sets are optimized for Fura-2.[7] |
| High background fluorescence that worsens over time. | Autofluorescence from the medium or cells, which can become more apparent as the Fura-2 signal fades. | Use a phenol red-free imaging medium. Ensure that excess, non-de-esterified Fura-2 AM has been thoroughly washed out.[5] |
| Poor signal-to-noise ratio. | Low initial fluorescence signal, making the effects of photobleaching more pronounced. | Optimize the Fura-2 AM loading protocol to ensure adequate intracellular dye concentration without causing cytotoxicity.[5][6] |
| Use of an inappropriate imaging buffer. | Use a buffered salt solution (e.g., HBSS) with a stable pH, as Fura-2's fluorescence can be pH-sensitive.[7] |
Experimental Protocols
Protocol 1: Minimizing Photobleaching During Fura-2 AM Imaging
This protocol outlines key steps to reduce photobleaching during live-cell calcium imaging with Fura-2 AM.
1. Optimize Imaging System Settings:
-
Light Source: Use the lowest possible excitation light intensity that provides a detectable signal above background.[7][8] If available, use neutral density filters to reduce the intensity.[3]
-
Exposure Time: Set the shortest possible exposure time for your camera that still yields a good signal-to-noise ratio.
-
Acquisition Frequency: Acquire images only as frequently as is necessary to resolve the dynamics of the calcium signal you are studying. Avoid continuous illumination.
2. Prepare Imaging Medium with Antifade Reagent:
-
For live-cell imaging, supplement your imaging buffer (e.g., HBSS) with an antifade reagent like Trolox (100-800 µM).[10]
-
For fixed cells, use a commercial antifade mounting medium such as ProLong Gold.[11]
3. Fura-2 AM Loading and De-esterification:
-
Follow a standard Fura-2 AM loading protocol, typically incubating cells with 1-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C.[5][12][13]
-
After loading, wash the cells thoroughly to remove extracellular dye.[5]
-
Allow for a de-esterification period of at least 20-30 minutes at room temperature in the dark to ensure the AM ester is cleaved and the dye is active.[13]
4. Image Acquisition:
-
Locate the cells of interest using brightfield or DIC microscopy to minimize fluorescence exposure before the experiment begins.
-
During the experiment, use the optimized acquisition settings to capture the fluorescence at both 340 nm and 380 nm excitation.
Protocol 2: In Vitro Calibration of Fura-2
Accurate calibration is essential for converting fluorescence ratios into intracellular calcium concentrations.[4][7]
1. Prepare Calibration Buffers:
-
Create a series of calibration buffers with known free Ca²⁺ concentrations.
-
These buffers should mimic the intracellular ionic environment.
2. Add Fura-2:
-
Add Fura-2 (the salt form, not the AM ester) to each calibration buffer to a final concentration of approximately 1 µM.[7]
3. Measure Fluorescence:
-
Using a fluorometer or your microscope's imaging system, measure the fluorescence intensity at ~510 nm with excitation at ~340 nm and ~380 nm for each calibration buffer.[7]
4. Calculate Ratios and Plot:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each buffer.
-
Plot the ratio against the known Ca²⁺ concentration to generate a calibration curve. This will allow you to determine the dissociation constant (Kd) of the dye under your experimental conditions.[7]
Visualizations
Caption: Workflow for minimizing photobleaching in Fura-2 experiments.
Caption: Mechanism of Fura-2 AM activation and calcium detection.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 12. adam-zweifach-mcb.media.uconn.edu [adam-zweifach-mcb.media.uconn.edu]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fba 185 Concentration for Cell Staining
Disclaimer: "Fba 185" is not a widely recognized reagent in scientific literature. This guide provides general principles and a framework for optimizing the concentration of a fluorescently labeled antibody for cell staining, using "this compound" as a placeholder. The provided protocols and concentration ranges are typical starting points and should be adapted for your specific antibody and experimental system.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the optimization of antibody concentration for cell staining.
Q1: I am seeing very weak or no fluorescent signal. What could be the cause?
A1: Weak or no signal can stem from several factors:
-
Suboptimal "this compound" Concentration: The concentration of your primary antibody may be too low. It is recommended to perform a titration experiment to determine the optimal concentration.[1][2][3]
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody.[4] Ensure the antibody has been stored according to the manufacturer's instructions.
-
Issues with the Target Antigen: The protein of interest may not be present or may be expressed at very low levels in your cells.[5] Confirm protein expression using an alternative method like a Western blot if possible.[6]
-
Problems with Fixation and Permeabilization: The fixation method might be masking the epitope your antibody is supposed to recognize.[5][7] Alternatively, if the target is intracellular, permeabilization may be insufficient.[4][5]
-
Incorrect Secondary Antibody: If using an indirect staining method, ensure the secondary antibody is compatible with the primary antibody's host species.[1][4]
-
Imaging Issues: Check that the microscope's light source and filters are appropriate for the fluorophore conjugated to your antibody.[4][6] Also, the gain or exposure settings may be too low.[4]
Q2: My stained cells have high background fluorescence. How can I reduce it?
A2: High background can obscure your specific signal. Here are some common causes and solutions:
-
"this compound" Concentration is Too High: An excessive concentration of the primary antibody is a frequent cause of high background due to non-specific binding.[1][8][9] A titration experiment is crucial to find the concentration with the best signal-to-noise ratio.[10][11]
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding.[8][9] You can try increasing the blocking time or using a different blocking agent, such as serum from the same species as the secondary antibody.[3][6][12]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[6][8][9]
-
Autofluorescence: Some cell types naturally fluoresce.[4][8] You can check for this by examining an unstained sample under the microscope.[6][8] Using fresh fixation solutions can also help, as old formaldehyde can autofluoresce.[6]
-
Secondary Antibody Cross-Reactivity: The secondary antibody might be binding non-specifically.[8] Running a control with only the secondary antibody can help diagnose this issue.[1][6]
Q3: What is antibody titration and why is it important?
A3: Antibody titration is the process of testing a range of antibody dilutions to determine the optimal concentration for your experiment.[11][12][13] This is a critical step because:
-
It helps to find the concentration that provides the best signal-to-noise ratio, with a bright specific signal and low background.[10][13]
-
Using too little antibody can lead to a weak or undetectable signal.[11][14]
-
Using too much antibody can increase non-specific binding and background fluorescence, and is also not cost-effective.[11][13][15]
Quantitative Data Summary
The following table provides starting recommendations for optimizing "this compound" concentration. These are general guidelines and may need to be adjusted for your specific antibody and cell type.
| Parameter | Recommended Starting Range | Notes |
| Primary Antibody ("this compound") Concentration | 1-10 µg/mL (for purified antibodies) or 1:100 - 1:1000 dilution (for antiserum) | A titration experiment is highly recommended to determine the optimal dilution.[2][3][10] |
| Incubation Time | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubations at lower temperatures often yield more specific binding.[3][10] |
| Fixation | 4% Paraformaldehyde for 10-20 minutes | The choice of fixative can depend on the antigen.[7][12][16] |
| Permeabilization (for intracellular targets) | 0.1% Triton X-100 in PBS for 15-20 minutes | |
| Blocking | 1-5% BSA or 10% Normal Serum for 1 hour | The serum should be from the same species as the secondary antibody.[3][12][16] |
Detailed Experimental Protocol: Antibody Titration for Cell Staining
This protocol outlines the steps for determining the optimal concentration of "this compound".
-
Cell Seeding:
-
Plate your cells on coverslips in a multi-well plate and culture them until they reach the desired confluency (typically 60-80%).[16]
-
-
Fixation:
-
Permeabilization (if targeting an intracellular protein):
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15-20 minutes at room temperature.[10]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[3]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation (for indirect immunofluorescence):
-
Mounting and Imaging:
-
Analysis:
-
Compare the images from the different "this compound" dilutions. The optimal concentration is the one that gives a bright, specific signal with minimal background fluorescence.
-
Visualizations
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ibidi.com [ibidi.com]
- 8. ibidi.com [ibidi.com]
- 9. sinobiological.com [sinobiological.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. oni.bio [oni.bio]
- 13. How to Perform Antibody Titration? [elabscience.com]
- 14. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Fba 185 Solubility Issues
Introduction
Welcome to the technical support center for Fba 185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility challenges encountered during experiments with this compound. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
The term "this compound" is currently associated with multiple products in different industries, including a fluorescent brightener used in textiles and plastics, a dileucine supplement referred to as DL185, and an experimental aircraft.
It is crucial to verify the specific identity of the "this compound" being used in your research, as the troubleshooting methods will vary significantly depending on its chemical nature. This guide will focus on general strategies for addressing solubility issues of protein-based compounds, a common challenge in biomedical research. If your "this compound" is a small molecule or a different type of compound, these recommendations may not be applicable.
Q2: My this compound is precipitating out of solution. What are the initial troubleshooting steps?
Precipitation is a common indicator of poor solubility. The initial steps to address this involve assessing the solution environment. Key factors to consider include buffer composition, pH, and temperature.
For a general troubleshooting workflow for protein precipitation, consider the following:
Troubleshooting Guides
Issue 1: this compound (as a protein) shows poor solubility in standard buffers.
Possible Cause: The buffer conditions are not optimal for maintaining the protein's native conformation, leading to aggregation and precipitation.
Solutions:
-
pH Optimization: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1][2] Modifying the buffer pH to be at least one unit away from the pI can increase solubility by introducing net positive or negative charges that lead to electrostatic repulsion between protein molecules.[2]
-
Salt Concentration Adjustment: The ionic strength of the buffer can significantly impact protein solubility.[1][3]
-
Low Salt Concentrations: Adding salt (e.g., 50-150 mM NaCl) can help to solubilize proteins by shielding charged patches on the protein surface, a phenomenon known as "salting in".
-
High Salt Concentrations: Very high salt concentrations can lead to "salting out," where water molecules are sequestered by the salt ions, reducing the amount of water available to hydrate the protein and causing it to precipitate. Experiment with a range of salt concentrations to find the optimal level.
-
-
Buffer System Variation: The type of buffering agent can influence solubility. If you are using a Tris-based buffer, consider switching to a phosphate or HEPES buffer, or vice-versa, as some proteins show preferential solubility in specific buffer systems.[3]
Experimental Protocol: pH and Salt Screening
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Prepare small-scale aliquots of your this compound stock solution.
-
Dialyze or buffer exchange each aliquot into the different buffer conditions.
-
After equilibration, centrifuge the samples to pellet any precipitate.
-
Measure the protein concentration in the supernatant using a method like Bradford or BCA assay to determine the condition with the highest solubility.
Issue 2: this compound solubility decreases at higher concentrations.
Possible Cause: At high concentrations, proteins are more likely to aggregate due to increased intermolecular interactions.[2]
Solutions:
-
Maintain Low Protein Concentration: Whenever possible, work with lower concentrations of this compound.[2]
-
Use of Additives/Stabilizers: Certain additives can help to prevent aggregation and improve solubility.
Additive Typical Concentration Mechanism of Action Glycerol 5-20% (v/v) Increases solvent viscosity and stabilizes protein structure.[1][3] Sugars (e.g., Sucrose) 10-20% (w/v) Similar to glycerol, promotes protein hydration. Detergents (non-ionic) 0.01-0.1% (w/v) For membrane proteins or proteins with hydrophobic patches, detergents can mimic the lipid bilayer and prevent aggregation.[1][2] Reducing Agents (DTT, BME) 1-5 mM Prevents the formation of intermolecular disulfide bonds which can lead to aggregation.[2]
Experimental Protocol: Additive Screening
-
Prepare stock solutions of various additives (e.g., 50% glycerol, 1 M sucrose, 10% Tween-20).
-
To your concentrated this compound solution, add small amounts of each additive to reach the desired final concentration.
-
Incubate the samples under desired conditions (e.g., 4°C or room temperature) for a set period.
-
Visually inspect for precipitation and measure the protein concentration in the supernatant after centrifugation.
Issue 3: Recombinantly expressed this compound is forming inclusion bodies.
Possible Cause: The protein is misfolding and aggregating into insoluble inclusion bodies within the expression host (e.g., E. coli).[4]
Solutions:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) slows down the rate of protein synthesis, allowing more time for proper folding.[4]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can also decrease the rate of protein expression.[4]
-
Change Expression Host: If expressing in bacteria, consider using a different strain that may have chaperones to assist in folding or a tighter regulation of expression.[4] For complex proteins, switching to a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) may be necessary to achieve proper folding and post-translational modifications.[1]
-
Refolding from Inclusion Bodies: If optimizing expression conditions is not successful, it may be necessary to purify the protein from inclusion bodies and then refold it. This typically involves solubilizing the inclusion bodies with a strong denaturant (e.g., urea or guanidine hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.
References
Technical Support Center: Managing Background Fluorescence in Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with background fluorescence in their experiments.
Correcting a Common Misconception: The Role of Fba 185
Question: How can I use this compound to reduce background fluorescence in my experiments?
Answer: There appears to be a misunderstanding regarding the function of this compound. This compound, also known as Fluorescent Brightener 185, is not a reagent used to reduce or quench unwanted background fluorescence. In fact, it is a fluorescent whitening agent designed to do the opposite: it absorbs ultraviolet light and emits blue light to make materials appear brighter.[1][2][3] Its primary applications are in the textile and plastics industries.[2]
Therefore, this compound should not be used in your experimental workflow with the expectation of reducing background signals. Instead, this guide will walk you through established methods for effectively minimizing background fluorescence from other sources.
Troubleshooting Guide: Reducing Unwanted Background Fluorescence
High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in interpreting results. The following sections detail common causes of background fluorescence and provide strategies to mitigate them.
FAQ 1: What are the common sources of background fluorescence in my samples?
Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of fluorescent reagents.
-
Autofluorescence: Many biological materials naturally fluoresce. Common sources include:
-
Cellular Components: Molecules like NADH, FAD, and collagen can emit a broad spectrum of light.
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.
-
Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is a significant source of autofluorescence, particularly in tissues like the brain and muscle.[4][5]
-
-
Non-specific Binding: This occurs when fluorescently labeled antibodies or probes bind to unintended targets in your sample.
-
Extrinsic Factors: Contaminants in reagents, on glassware, or in the immersion oil can also contribute to background fluorescence.
FAQ 2: How can I reduce autofluorescence in my tissue or cell samples?
Several methods can be employed to reduce autofluorescence. The best approach will depend on the source of the autofluorescence and the nature of your experiment.
Workflow for Reducing Autofluorescence
Caption: A workflow diagram illustrating different strategies to mitigate autofluorescence before proceeding with the main staining protocol.
Experimental Protocols:
1. Photobleaching:
This technique involves exposing the sample to light to "burn out" the endogenous fluorophores responsible for autofluorescence.[4][5]
-
Methodology:
-
Prepare your slide-mounted tissue or cell samples as you normally would up to the point of fluorescent probe addition.
-
Place the slides under a broad-spectrum white phosphor LED array. A simple desk lamp can be effective.[4]
-
Expose the samples to the light for a period ranging from 30 minutes to several hours. The optimal time should be determined empirically.
-
Proceed with your standard immunofluorescence staining protocol.
-
2. Chemical Quenching:
Chemical agents can be used to quench autofluorescence.
-
Sodium Borohydride (for aldehyde-induced fluorescence):
-
After fixation and permeabilization, wash the samples with PBS.
-
Prepare a fresh 0.1% solution of sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your blocking and staining steps.
-
-
Sudan Black B (for lipofuscin-induced fluorescence):
-
After your final secondary antibody wash, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash extensively with PBS to remove excess dye.
-
Coverslip and image your samples.
-
Data on Autofluorescence Reduction:
The following table summarizes the effectiveness of different photobleaching times on reducing autofluorescence intensity.
| Wavelength (nm) | Autofluorescence Reduction after 30 min (%) | Autofluorescence Reduction after 90 min (%) |
| 488 | ~60% | ~80% |
| 555 | ~55% | ~75% |
| 647 | ~50% | ~70% |
| Note: Data is generalized from typical experimental outcomes and may vary based on tissue type and preparation. |
FAQ 3: How can I minimize non-specific binding of my fluorescent antibodies?
Proper blocking and washing are critical to prevent antibodies from binding to unintended sites.
Signaling Pathway of Antibody Binding
Caption: Diagram showing specific antibody binding to the target antigen versus non-specific binding, and the role of blocking agents.
Experimental Protocols:
1. Effective Blocking:
-
Methodology:
-
After permeabilization, wash your samples with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Prepare a blocking solution. A common solution is 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in your wash buffer.
-
Incubate your samples in the blocking solution for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with your primary antibody incubation without washing out the blocking solution.
-
2. Thorough Washing:
-
Methodology:
-
After both primary and secondary antibody incubations, wash the samples with your wash buffer.
-
Perform at least three washes of 5-10 minutes each with gentle agitation.
-
For particularly high background, you can increase the salt concentration of the wash buffer (e.g., up to 0.5 M NaCl) for the initial washes.
-
3. Antibody Dilution and Incubation:
-
Optimization:
-
Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.
-
Increasing the incubation time with a more dilute antibody solution can sometimes improve the signal-to-noise ratio.
-
References
- 1. Fluorescent Brightener 185 | [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Fluorescent Brightener 185 | 2866-43-5 [amp.chemicalbook.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fructose-bisphosphate Aldolase (FBA) Stability
This technical support center provides guidance on the stability of Fructose-bisphosphate Aldolase (FBA) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Fructose-bisphosphate Aldolase (FBA) and why is its stability important?
Fructose-bisphosphate aldolase (FBA) is a key enzyme in the glycolytic pathway, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1][2][3] Its stability is crucial for maintaining catalytic activity and ensuring reliable and reproducible experimental results in various applications, including biochemical assays and structural studies.
Q2: What are the main factors influencing FBA stability?
The primary factors affecting FBA stability include temperature, pH, buffer composition, ionic strength (salt concentration), and the presence of additives such as reducing agents or stabilizing osmolytes. Each of these factors can significantly impact the enzyme's conformation and activity.
Q3: My FBA is precipitating out of solution. What could be the cause and how can I fix it?
Protein precipitation is often a sign of instability and aggregation. Potential causes include:
-
Suboptimal pH: The pH of your buffer might be too close to the isoelectric point (pI) of the FBA, minimizing its net charge and leading to aggregation.
-
Incorrect salt concentration: Both too low and too high salt concentrations can lead to precipitation.
-
Oxidation: If your FBA has exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and aggregation.
-
Temperature stress: Exposure to excessively high or low temperatures, or freeze-thaw cycles, can denature the protein.
Troubleshooting steps:
-
Adjust the pH of your buffer to be at least one unit away from the pI of your specific FBA.
-
Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength.
-
Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at a recommended temperature, typically -80°C for long-term storage.
Q4: How can I determine the optimal buffer conditions for my FBA?
The optimal buffer conditions can be determined empirically through screening experiments. Techniques like Thermal Shift Assay (TSA) or Differential Scanning Calorimetry (DSC) are high-throughput methods to assess the thermal stability of a protein in a wide range of buffer conditions. By identifying conditions that increase the melting temperature (Tm) of the FBA, you can determine the most stabilizing buffer formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Enzymatic Activity | - Inappropriate pH or buffer system.- Suboptimal temperature.- Presence of inhibitors (e.g., metal chelators for Class II FBAs).- Degradation by proteases. | - Screen a panel of buffers with varying pH values.- Determine the optimal temperature for activity.- For Class II FBAs, ensure the presence of required divalent cations (e.g., Zn²⁺, Co²⁺).[4]- Add protease inhibitors to your buffer during purification and storage. |
| Protein Aggregation/Precipitation | - pH is near the isoelectric point (pI).- Incorrect ionic strength.- Oxidation of cysteine residues.- Freeze-thaw cycles. | - Adjust buffer pH to be >1 unit away from the pI.- Optimize salt concentration (e.g., 150 mM NaCl is a good starting point).- Include a reducing agent (e.g., 1-5 mM DTT or TCEP).- Aliquot protein for single use and store at -80°C. |
| Inconsistent Results Between Experiments | - Buffer variability.- Inconsistent protein handling.- Instability of the FBA over time. | - Prepare fresh buffers for each experiment.- Standardize all protein handling steps, including thawing and dilution.- Assess the stability of your FBA stock over time by measuring activity at regular intervals. |
Quantitative Data on FBA Stability
The stability of FBA can vary significantly depending on its source organism and isozyme type. The following tables summarize stability data for FBAs from different sources.
Table 1: Temperature Stability of Various Fructose-bisphosphate Aldolases
| FBA Source | Class | Optimal Temperature (°C) | T₅₀ (°C)¹ | Half-life (t₁₂) | Reference |
| Staphylococcus aureus | I | 37 | >97 (for 1.6 h) | - | [5] |
| Escherichia coli (wild-type) | II | - | ~48 | 7.7 min at 53°C | [6] |
| Edwardsiella ictaluri (wild-type) | II | - | ~48 | 4.1 min at 53°C | [6] |
| Thermostable Variant 4-43D6 | II | - | ~60 | 1490 min at 53°C | [6][7] |
| Cenarchaeum symbiosum | - | Heat-stable at 70 | - | - | [8] |
¹ T₅₀ is the temperature at which 50% of the initial enzyme activity is lost after a 10-minute incubation.[6]
Table 2: pH Stability and Optimal pH for Fructose-bisphosphate Aldolase Activity
| FBA Source | Optimal pH Range for Activity | Notes | Reference |
| Staphylococcus aureus | 7.5 - 9.0 | Broad pH optimum | [5] |
| Rabbit Muscle | Broad (Cleavage) | The equilibrium concentration of a key reaction intermediate is independent of pH between 5.0 and 9.0. | [9] |
| Trypanosoma brucei | Broad | Similar broad pH optimum for Fructose-1,6-bisphosphate cleavage as rabbit muscle and S. aureus aldolases. | [10] |
Table 3: Effect of Salts on Fructose-bisphosphate Aldolase Activity
| FBA Source | Salt | Effect | Notes | Reference |
| Halotolerant Cyanobacterium (Halothece sp. PCC 7418) | NaCl, KCl | Inhibition of both Class I and Class II FBA activity. | Class II FBA activity was more strikingly inhibited. | [11] |
| Trypanosoma brucei | Ionic Strength > 0.1 M | Kinetic parameters follow the Debye-Hückel equation. | [10] | |
| Trypanosoma brucei | Ionic Strength < 0.1 M | Apparent Km for Fructose-1,6-bisphosphate increases with decreasing salt concentration. | [10] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Screening
This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of FBA.
Materials:
-
Purified FBA
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument
-
Buffer stock solutions at various pH values and with different additives.
Procedure:
-
Prepare a master mix of your FBA solution. The final concentration of FBA in each well is typically 2-5 µM.
-
Prepare a master mix of SYPRO Orange dye. The final concentration in each well is typically 5x.
-
In a 96-well PCR plate, add the different buffer conditions you want to test to individual wells.
-
Add the FBA master mix to each well.
-
Add the SYPRO Orange dye master mix to each well.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment. A typical program would be:
-
Hold at 25°C for 2 minutes.
-
Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
Analyze the data to determine the melting temperature (Tm) for the FBA in each buffer condition. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Higher Tm values indicate greater protein stability.
Protocol 2: Activity Assay for FBA Stability Assessment
This protocol measures the enzymatic activity of FBA after incubation under different conditions to assess stability.
Materials:
-
Purified FBA
-
Fructose-1,6-bisphosphate (substrate)
-
Coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Spectrophotometer
-
Incubation buffers at various pH values and with different additives.
Procedure:
-
Prepare aliquots of your FBA in the different buffer conditions you wish to test.
-
Incubate the aliquots at a specific temperature for a set period (e.g., 30 minutes at 50°C). Include a control sample kept on ice.
-
Prepare the assay mixture in a cuvette. A typical mixture contains buffer, NADH, coupling enzymes, and fructose-1,6-bisphosphate.
-
Initiate the reaction by adding a small volume of the incubated FBA to the cuvette.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the FBA activity.
-
Calculate the residual activity of the incubated samples relative to the control sample. Higher residual activity indicates greater stability under the tested conditions.
Visualizations
Caption: Role of FBA in the Glycolytic Pathway.
Caption: Workflow for Thermal Shift Assay.
References
- 1. proteopedia.org [proteopedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]
- 4. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 5. Purification and characterisation of an unusually heat-stable and acid/base-stable class I fructose-1,6-bisphosphate aldolase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A thermostable variant of fructose bisphosphate aldolase constructed by directed evolution also shows increased stability in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Fructose 1,6-diphosphate aldolase from rabbit muscle. Effect of pH on the rate of formation and on the equilibrium concentration of the carbanion intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Salts and Osmoprotectants on Enzyme Activities of Fructose-1,6-biphosphate Aldolases in a Halotolerant Cyanobacterium, Halothece sp. PCC 7418 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Signal-to-Noise Ratio of Fba 185
Initial Assessment and Request for Clarification
Our initial investigation to create a technical support center for "Fba 185" has revealed that the term does not correspond to a clearly identifiable biological molecule, protein, or experimental assay in publicly available scientific literature. Search results are predominantly associated with non-scientific topics, including "Fulfillment by Amazon" (FBA) and government forms.
To provide you with accurate and relevant troubleshooting guides, experimental protocols, and data visualization, we require further clarification on the nature of "this compound." Please provide additional details, such as:
-
What is this compound? (e.g., a protein, antibody, chemical compound, cell line, etc.)
-
What is its primary application or field of research? (e.g., immunology, oncology, neuroscience)
-
In which experimental assays are you experiencing a low signal-to-noise ratio? (e.g., ELISA, Western Blot, Flow Cytometry, Immunohistochemistry)
Once this information is provided, we can proceed with developing a comprehensive technical support resource tailored to your specific needs. In the interim, we have compiled a general troubleshooting guide for common assays where signal-to-noise ratio is a critical parameter.
General Troubleshooting Guides for Improving Signal-to-Noise Ratio
High background and low signal are common challenges across various immunoassays. Below are frequently asked questions and troubleshooting guides for ELISA, Western Blot, and Flow Cytometry that can help improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in an ELISA?
High background in an ELISA can stem from several factors, including insufficient washing, non-specific binding of antibodies, and substrate deterioration.[1] To troubleshoot, ensure thorough washing between steps, consider using a different blocking agent, and always use fresh substrate solution.[1]
Q2: How can I reduce non-specific bands in my Western Blots?
Non-specific bands in Western Blotting are often due to too high a concentration of the primary or secondary antibody, or insufficient blocking.[2][3] Optimizing antibody dilutions through titration and increasing the duration or concentration of the blocking step can significantly reduce background noise.[3][4]
Q3: What leads to high background fluorescence in Flow Cytometry?
High background in flow cytometry can be caused by several factors, including autofluorescence of the cells, non-specific binding of antibodies to Fc receptors, and the presence of dead cells.[5] Using an unstained control to check for autofluorescence, blocking Fc receptors, and including a viability dye to exclude dead cells are effective strategies to mitigate this issue.[5]
Troubleshooting Guide: ELISA High Background
High background noise in an ELISA can obscure the specific signal, leading to inaccurate quantification. The table below outlines common causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak time of 20-30 seconds between washes can also be beneficial.[6][7] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation period.[7] Consider trying a different blocking buffer altogether. |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal without increasing background. |
| Substrate Solution Deterioration | Ensure the TMB substrate is colorless before use.[1] Protect it from light and use a clean container for aliquoting. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[8] |
| High Incubation Temperature | Perform incubations at room temperature (25°C) unless the protocol specifies otherwise. Avoid placing the plate near heat sources or in direct sunlight.[6] |
Troubleshooting Guide: Western Blot High Background
A high signal-to-noise ratio is crucial for the clear detection of target proteins in Western Blotting.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA). For phospho-specific antibodies, BSA is recommended over milk to avoid cross-reactivity with casein.[2][9] |
| Antibody Concentration Too High | Perform a titration of both the primary and secondary antibodies to find the optimal dilution.[3][10] |
| Inadequate Washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer (e.g., 0.1%) can help reduce non-specific binding.[10] |
| Membrane Choice | For smaller proteins (<15 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent the protein from passing through.[4][9] |
| Cross-Reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
Troubleshooting Guide: Flow Cytometry High Background
Minimizing background is key to resolving cell populations accurately in Flow Cytometry.
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | Block Fc receptors on cells using Fc blocking reagents or by adding serum from the same species as the secondary antibody to the staining buffer.[5] |
| Dead Cells | Use a viability dye to gate out dead cells, which are known to bind non-specifically to antibodies. |
| Autofluorescence | Include an unstained control to determine the level of intrinsic cell fluorescence. If high, you may need to use a different fluorochrome or instrument settings. |
| Antibody Concentration Too High | Titrate antibodies to find the concentration that gives the best separation between positive and negative populations. |
| Inadequate Washing | Increase the number of wash steps after antibody incubation to remove any unbound antibodies. |
Experimental Protocols
Below are generalized protocols for ELISA and Western Blotting that can be adapted for specific experiments.
General ELISA Protocol (Sandwich)
-
Coating: Dilute the capture antibody in a coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB substrate and incubate until color develops (typically 15-30 minutes) in the dark.
-
Stop Solution: Add stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm.
General Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.[4][9] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10] Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimal dilution) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
Visualizations
General Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting and improving a low signal-to-noise ratio in immunoassays.
Signaling Pathway Placeholder
A diagram of the relevant signaling pathway will be provided once the identity and function of "this compound" are clarified.
Caption: A placeholder diagram illustrating where "this compound" might fit into a signaling cascade.
References
- 1. sinobiological.com [sinobiological.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. bosterbio.com [bosterbio.com]
- 6. novateinbio.com [novateinbio.com]
- 7. arp1.com [arp1.com]
- 8. jg-biotech.com [jg-biotech.com]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Fluorescent Dye Interference
Disclaimer: Information regarding a fluorescent dye specifically named "Fba 185" is not available in public scientific literature or commercial databases. The following technical support guide has been generated using DAPI (4′,6-diamidino-2-phenylindole) as a representative blue-fluorescent dye to illustrate how to troubleshoot interference with other fluorophores. The principles and methods described are broadly applicable to managing spectral overlap in fluorescence microscopy.
This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering spectral overlap and interference when using multiple fluorescent dyes in an experiment, with DAPI used as the primary example.
Frequently Asked Questions (FAQs)
Q1: I am observing signal from my DAPI stain in my green channel (e.g., FITC/GFP). What is causing this?
This is a classic case of spectral bleed-through, also known as crossover or crosstalk. The emission spectrum of DAPI, while peaking in the blue region, is broad and extends into the green part of the spectrum. This "tail" of the emission can be detected by the filters designed for your green fluorophore (like FITC or GFP), leading to a false positive signal.
Q2: How can I confirm that the signal in my green channel is bleed-through from DAPI and not a true signal?
To confirm bleed-through, you can perform a control experiment using a sample stained only with DAPI.
-
Single-Stain Control: Prepare a sample stained only with DAPI.
-
Image Acquisition: Capture images of this sample using both your DAPI channel (blue) and your green channel (e.g., FITC/GFP).
-
Analysis: If you observe a signal in the green channel for this single-stained sample, it confirms that DAPI's emission is bleeding through into that channel.
Q3: What are the primary fluorescent dyes that DAPI is known to interfere with?
DAPI commonly interferes with green fluorophores due to its broad emission tail. The degree of interference depends on the specific filter sets used in your microscope. See the table below for common examples.
Data Presentation: Spectral Properties
The following table summarizes the spectral properties of DAPI and other common fluorophores, highlighting the potential for spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with DAPI |
| DAPI | 358 | 461 | N/A |
| FITC | 495 | 519 | High (DAPI emission tail overlaps with FITC excitation/emission) |
| GFP (e.g., EGFP) | 488 | 509 | High (DAPI emission tail overlaps with GFP excitation/emission) |
| Alexa Fluor 488 | 495 | 519 | High (Similar profile to FITC) |
| TRITC | 557 | 576 | Low to Moderate (Separation is generally better) |
| Texas Red | 589 | 615 | Low |
| Cy5 | 650 | 670 | Very Low (Sufficient spectral separation) |
Troubleshooting Guides & Experimental Protocols
Issue: Mitigating DAPI Bleed-through into the Green Channel
If you have confirmed that DAPI is bleeding into your green channel, there are several strategies you can employ to resolve the issue.
Method 1: Sequential Imaging
Sequential imaging is the most straightforward method to prevent bleed-through. Instead of capturing all channels simultaneously, you acquire the image for each channel one at a time.
Experimental Protocol for Sequential Imaging:
-
Setup Microscope: Turn on the microscope and fluorescent light source.
-
Select DAPI Channel: Set the microscope to excite at ~360 nm and capture emission at ~460 nm. Adjust exposure time and gain to get a clear signal for your DAPI-stained nuclei.
-
Acquire DAPI Image: Capture and save the image for the DAPI channel.
-
Switch to Green Channel: Change the filter cube and laser line to excite at ~490 nm and capture emission at ~520 nm (for FITC/GFP).
-
Acquire Green Image: Adjust the settings for the green channel and capture the image.
-
Overlay Images: Use imaging software (e.g., ImageJ/Fiji, CellProfiler) to merge the individual channel images into a final composite image.
Method 2: Spectral Unmixing
For advanced confocal microscopes equipped with spectral detectors, spectral unmixing is a powerful computational technique to separate overlapping spectra.
Experimental Protocol for Spectral Unmixing:
-
Prepare Control Samples: You will need three samples:
-
An unstained sample (for autofluorescence).
-
A sample stained only with DAPI.
-
A sample stained only with your green fluorophore (e.g., FITC).
-
-
Acquire Reference Spectra:
-
On the confocal microscope, image each single-stain control using the spectral detector. This will record the complete emission spectrum (the "spectral signature" or "fingerprint") for DAPI and your green dye.
-
Image the unstained sample to record the autofluorescence spectrum.
-
-
Image Your Experimental Sample: Image your dual-stained (DAPI + green dye) experimental sample using the same spectral detection settings. The microscope will capture a mixed spectrum at each pixel.
-
Apply Spectral Unmixing Algorithm: In the microscope's software, use the previously acquired reference spectra (DAPI, green dye, and autofluorescence) to computationally separate the mixed signal from your experimental sample. The software will calculate the contribution of each fluorophore to the total signal in every pixel, generating a "clean" image for each channel.
Visualizations
Below are diagrams illustrating the concepts and workflows described in this guide.
Caption: Conceptual diagram of DAPI spectral bleed-through.
Caption: Troubleshooting workflow for suspected bleed-through.
Technical Support Center: Overcoming Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common challenges encountered when working with cytotoxic compounds in cell-based assays.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Problem 1: High Background Cytotoxicity or Poor Cell Viability in Control Groups
| Possible Cause | Recommended Solution |
| Cell Culture Conditions | Ensure optimal and consistent cell culture conditions (e.g., temperature, CO2, humidity). Use fresh, pre-warmed media for all steps. Regularly check for microbial contamination.[1] |
| Reagent Quality | Use high-quality, sterile-filtered reagents. Test new lots of media, serum, and buffers on a small scale before use in critical experiments.[1] |
| Cell Handling | Handle cells gently to minimize mechanical stress. Avoid over-pipetting or harsh centrifugation.[1] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity. |
| Plating Density | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Over-confluence can lead to cell death.[1] |
Problem 2: Inconsistent or Non-Reproducible IC50 Values
| Possible Cause | Recommended Solution |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and plate layouts.[2] |
| Compound Stability | Ensure the cytotoxic compound is stable in the assay medium for the duration of the experiment. Protect from light if it is light-sensitive. |
| Cell Line Instability | Maintain a consistent cell source and passage number. Genetic drift in cell lines can alter their response to cytotoxic agents.[3] |
| Endpoint Measurement Time | The calculated IC50 value can vary depending on the time point at which cell viability is measured.[4] Perform time-course experiments to determine the optimal endpoint. |
| Data Analysis Method | Use a consistent and appropriate data analysis method for calculating IC50 values. Different software or models can yield different results.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cytotoxicity assay for my compound?
A1: The choice of assay depends on the suspected mechanism of action of your compound and the experimental question.
-
Metabolic Assays (e.g., MTT, MTS): Measure metabolic activity, which is often an indicator of cell viability. These are high-throughput and cost-effective.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): Specifically measure markers of programmed cell death.
-
Real-time Impedance-based Assays: Continuously monitor cell attachment, proliferation, and morphology, providing kinetic data on cytotoxicity.[5][6]
Q2: What is the optimal cell seeding density for a cytotoxicity assay?
A2: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. It is crucial to determine this empirically for each cell line and assay. The goal is to have the cells in the logarithmic growth phase at the time of compound addition and throughout the experiment. A cell titration experiment is recommended to determine the ideal density.
Q3: My compound is precipitating in the culture medium. How can I address this?
A3: Compound precipitation can lead to inaccurate results.
-
Solvent and Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Test the solubility of your compound in the culture medium beforehand.
-
Serum Interaction: Some compounds may bind to serum proteins. You can try reducing the serum concentration, but this may affect cell health.
-
Alternative Formulation: Consider using a different salt form or a solubilizing agent, ensuring the agent itself is not cytotoxic.
Q4: How can I distinguish between apoptosis and necrosis induced by my compound?
A4: Several methods can be used to differentiate between these two modes of cell death:
-
Flow Cytometry: Use Annexin V and a viability dye (like Propidium Iodide or DAPI). Annexin V-positive/viability dye-negative cells are apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Microscopy: Observe morphological changes. Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is characterized by cell swelling and lysis.[1]
-
Biochemical Assays: Measure the activity of caspases (for apoptosis) or the release of lactate dehydrogenase (LDH) (for necrosis).
Experimental Protocols
Protocol 1: Determining the IC50 of a Cytotoxic Compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the cytotoxic compound in the appropriate culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using a suitable non-linear regression model.
Visualizations
Caption: General experimental workflow for a cell-based cytotoxicity assay.
Caption: Simplified signaling pathway for compound-induced apoptosis.
References
- 1. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fba 185 aggregation and its prevention
Fictional Protein Disclaimer
The protein "Fba185" is not a recognized standard designation in publicly available scientific literature. The following technical support center has been generated based on a hypothetical protein named Fba185, drawing upon established principles of protein aggregation and prevention commonly encountered in biopharmaceutical research and development. The data and specific protocols are illustrative examples.
Welcome to the technical support center for Fba185. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to Fba185 aggregation.
Frequently Asked Questions (FAQs)
Q1: What is Fba185 and why is it prone to aggregation?
Fba185 is a recombinant monoclonal antibody with a molecular weight of approximately 185 kDa. Its aggregation tendency is primarily attributed to the presence of exposed hydrophobic patches on the protein surface, which can interact under suboptimal conditions, leading to the formation of soluble and insoluble aggregates. Factors such as pH, ionic strength, temperature, and protein concentration can significantly influence the stability of Fba185.
Q2: What are the common types of aggregates observed for Fba185?
Fba185 can form various types of aggregates, including:
-
Soluble, non-covalent oligomers: Small, reversible clusters of a few Fba185 molecules.
-
Insoluble, non-covalent aggregates: Larger assemblies that can precipitate out of solution, often appearing as visible particulates.
-
Covalent aggregates: Irreversible aggregates formed through disulfide bond scrambling or other chemical modifications.
Q3: How can I detect and quantify Fba185 aggregation?
Several biophysical techniques can be employed to detect and quantify Fba185 aggregation. The choice of method depends on the size and nature of the aggregates. Common methods include Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Micro-Flow Imaging (MFI).
Q4: What is the impact of aggregation on Fba185's therapeutic efficacy and safety?
Protein aggregation can have significant consequences for a therapeutic protein like Fba185. Aggregation can lead to a loss of biological activity by obscuring the active sites or altering the protein's conformation. Furthermore, protein aggregates can be immunogenic, potentially eliciting an adverse immune response in patients.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of Fba185.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation after thawing Fba185. | 1. Cryoconcentration: Solutes and Fba185 become concentrated in the unfrozen liquid phase during freezing, promoting aggregation. 2. pH shifts: The pH of the buffer can shift during freezing and thawing. 3. Slow thawing: Prolonged exposure to intermediate temperatures can induce aggregation. | 1. Optimize buffer composition: Include cryoprotectants like sucrose or trehalose. See Table 1 for buffer optimization data. 2. Use a buffer with a stable pKa at lower temperatures. 3. Thaw rapidly in a water bath at a controlled temperature (e.g., 25°C) and then immediately move to an ice bath. |
| High molecular weight (HMW) peaks observed in Size Exclusion Chromatography (SEC). | 1. Inappropriate buffer conditions: The pH or ionic strength of the formulation buffer may be suboptimal. 2. High protein concentration: Increased intermolecular interactions at high concentrations. 3. Mechanical stress: Agitation or shear stress from pumping or mixing. | 1. Perform a buffer screen to identify the optimal pH and excipients (e.g., arginine, sodium chloride) for Fba185 stability. Refer to Table 1 . 2. Dilute the sample before analysis if possible, or optimize the formulation for high concentration stability. 3. Handle the protein solution gently. Avoid vigorous vortexing or repeated freeze-thaw cycles. |
| Increased sample polydispersity in Dynamic Light Scattering (DLS). | 1. Presence of multiple aggregate species: The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates. 2. Sample contamination: Dust or other particulates in the cuvette or sample. | 1. Fractionate the sample using SEC to isolate different species and analyze them separately. 2. Filter the sample through a 0.22 µm filter before DLS analysis. Ensure the cuvette is clean. |
Quantitative Data Summary
Table 1: Effect of Buffer Composition on Fba185 Aggregation Data represents the percentage of High Molecular Weight (HMW) species as measured by SEC after incubation at 40°C for 7 days.
| Buffer pH | Excipient (250 mM) | % HMW (Aggregates) |
| 5.0 | None | 15.8% |
| 5.0 | L-Arginine | 3.2% |
| 5.0 | Sodium Chloride | 18.5% |
| 6.0 | None | 8.9% |
| 6.0 | L-Arginine | 1.5% |
| 6.0 | Sodium Chloride | 11.2% |
| 7.0 | None | 12.3% |
| 7.0 | L-Arginine | 4.8% |
| 7.0 | Sodium Chloride | 14.6% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble high molecular weight (HMW) aggregates of Fba185.
Materials:
-
Fba185 protein sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
0.22 µm syringe filters
Methodology:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the Fba185 sample by diluting it to a concentration of 1 mg/mL in the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the monomer and HMW species.
-
Calculate the percentage of HMW aggregates using the formula: % HMW = (Area_HMW / (Area_HMW + Area_Monomer)) * 100
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of Fba185 particles in solution.
Materials:
-
Fba185 protein sample
-
DLS instrument
-
Low-volume disposable cuvette
-
0.22 µm syringe filters
Methodology:
-
Set the DLS instrument parameters for a protein of ~185 kDa.
-
Prepare the Fba185 sample to a concentration of 1 mg/mL in the desired buffer.
-
Filter the sample directly into a clean cuvette using a 0.22 µm syringe filter to remove dust and extraneous particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the target temperature (e.g., 25°C).
-
Perform at least three measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and the polydispersity index (PDI). A PDI value below 0.2 is generally considered monodisperse.
Visualizations
Logical Workflow for Troubleshooting Fba185 Aggregation
Caption: Troubleshooting workflow for addressing Fba185 aggregation issues.
Experimental Workflow for Fba185 Stability Assessment
Caption: Workflow for assessing Fba185 aggregation under stress conditions.
Hypothetical Fba185 Aggregation Pathway
Caption: A simplified pathway of Fba185 aggregation from monomer to precipitate.
Validation & Comparative
FBA 185 Versus Other Fluorescent Brighteners: A Comparative Guide for Researchers
In the pursuit of enhanced material properties and for sensitive detection in biological applications, fluorescent brighteners play a pivotal role. This guide provides a detailed comparison of Fluorescent Brightener 185 (FBA 185) against other commonly used fluorescent whitening agents (FWAs), offering researchers, scientists, and drug development professionals a data-driven overview of their performance characteristics.
Introduction to Fluorescent Brighteners
Fluorescent brighteners, or optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it as blue light through fluorescence. This process effectively masks the inherent yellow cast of a material, resulting in a whiter and brighter appearance. Beyond their traditional use in the textile and paper industries, these molecules are increasingly utilized in biological sciences for applications such as cell staining and as fluorescent probes.
This compound, chemically known as 2,5-Bis(2-benzoxazolyl)thiophene, belongs to the bis-benzoxazole class of brighteners. Its rigid, conjugated structure is responsible for its strong fluorescent properties. This guide will compare this compound with other prominent classes of fluorescent brighteners, namely distyrylbiphenyls (represented by Tinopal® CBS-X) and stilbene derivatives (represented by Blankophor® BBH and Leucophor® products).
Comparative Performance Data
The selection of a fluorescent brightener is dictated by its specific photophysical and chemical properties. The following table summarizes key quantitative data for this compound (using its close analog FBA 184 as a proxy for which more data is available) and other representative fluorescent brighteners.
| Property | This compound / FBA 184 (Bis-benzoxazole) | Tinopal® CBS-X (Distyrylbiphenyl) | Blankophor® BBH (Stilbene) | Leucophor® AP (Stilbene) |
| Chemical Structure | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (FBA 184) | 4,4'-Bis(2-sulfostyryl)biphenyl disodium salt | Diaminostilbene derivative | Disulphonated stilbene derivative |
| Excitation Max (λmax,ex) | ~373 nm (in Ethanol)[1] | ~349 nm[2] | ~373 nm (Blankophor R)[3] | Data not readily available |
| Emission Max (λmax,em) | ~430-440 nm[4] | ~435 nm[2] | ~417 nm (Blankophor R)[3] | Data not readily available |
| Quantum Yield (Φf) | ≥ 0.60[5] | High, but specific value not available | High, but specific value not available | High quantum yield reported[6] |
| Solubility | Soluble in organic solvents like toluene; insoluble in water.[1][7] | Soluble in water (25 g/L at 25°C).[2] | Generally water-soluble due to sulfonate groups. | Data not readily available |
| Photostability | Generally good photostability.[8] | Good photostability.[9] | Varies by specific structure; can be susceptible to photoisomerization. | Data not readily available |
| Primary Applications | Plastics (Polyolefins, ABS), Synthetic Fibers (Polyester).[10][11] | Detergents, Textiles (cellulosic fibers), Paper.[2][12] | Textiles, Paper, Detergents.[13][14] | Paper industry. |
Experimental Protocols
Accurate comparison of fluorescent brighteners necessitates standardized experimental procedures. Below are detailed methodologies for key characterization experiments.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of a fluorescent brightener using a spectrofluorometer.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent brightener standard
-
Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide, or water, depending on the brightener's solubility)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a dilute stock solution of the fluorescent brightener in the chosen solvent. A typical concentration is in the range of 1-10 µg/mL. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 435 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum (λmax,ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λmax,ex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λmax,em).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission scans to determine the respective maxima.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent brightener sample
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used, though it is recommended to use the same solvent).
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a powerful technique for separating and quantifying fluorescent brighteners in a mixture.
Instrumentation:
-
HPLC system with a fluorescence detector (FLD) and/or a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 4 µm).
Mobile Phase (example gradient):
-
Solvent A: Water with 5 mM ammonium acetate
-
Solvent B: Acetonitrile
-
Solvent C: Methanol
Procedure:
-
Standard Preparation: Prepare stock solutions of the fluorescent brightener standards in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture). Prepare a series of working standards by serial dilution.[15]
-
Sample Preparation: Dissolve or extract the sample containing the fluorescent brightener in a suitable solvent. For solid samples, sonication may be required to facilitate extraction. Filter the sample solution through a 0.22 µm syringe filter before injection.[16]
-
Chromatographic Conditions (example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
FLD settings: Excitation and emission wavelengths specific to the brightener of interest.
-
Gradient elution: A gradient program is typically used to separate multiple components, starting with a higher proportion of aqueous mobile phase and increasing the organic solvent concentration over time.[15]
-
-
Analysis: Inject the standards and samples. Identify the peaks based on retention times compared to the standards. Quantify the amount of brightener by constructing a calibration curve from the peak areas of the standards.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of fluorescent brighteners.
References
- 1. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]
- 2. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]
- 3. researchgate.net [researchgate.net]
- 4. static.fibre2fashion.com [static.fibre2fashion.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent brightening agents for biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. biakhim.com.ua [biakhim.com.ua]
- 10. specialchem.com [specialchem.com]
- 11. specialchem.com [specialchem.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Blankophor BBH (56776-30-8, 16090-02-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. blankophor-oba.com [blankophor-oba.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. agilent.com [agilent.com]
A Comparative Guide to Fructose-1,6-Bisphosphate Aldolase (FBA) Inhibitors: FBA-IN-1 vs. Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolysis and gluconeogenesis pathways of many organisms. In pathogenic fungi like Candida albicans, FBA is essential for survival, making it a promising target for novel antifungal therapies. This guide provides a comparative analysis of FBA-IN-1, a first-in-class covalent allosteric inhibitor, and a representative competitive inhibitor, compound 3g, both targeting C. albicans FBA (CaFBA).
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the available quantitative data for FBA-IN-1 and compound 3g, highlighting their distinct inhibitory profiles.
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 (Enzymatic Assay) | MIC80 (Cell-based Assay) |
| FBA-IN-1 (compound 2a11) | Candida albicans FBA (CaFBA) | Covalent Allosteric | Not Reported | 1 µg/mL (against azole-resistant C. albicans)[1][2][3] |
| Compound 3g | Candida albicans FBA (CaFBA) | Competitive | 2.7 µM[4] | 4-64 µg/mL (against C. glabrata)[4] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FBA Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure for determining the IC50 value of an FBA inhibitor.
1. Materials and Reagents:
-
Purified C. albicans FBA enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate solution
-
Test inhibitor (e.g., Compound 3g) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Coupling enzymes: triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)
-
NADH solution
-
96-well microplate
-
Microplate spectrophotometer
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution
-
TPI and GDH enzymes
-
A specific volume of the diluted test inhibitor (or solvent control).
-
-
Add the purified CaFBA enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FBP substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of NADH oxidation is proportional to the FBA activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of FBA inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of an antifungal compound against C. albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
1. Materials and Reagents:
-
Candida albicans strain (e.g., azole-resistant clinical isolate)
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
RPMI-1640 medium buffered with MOPS
-
Test compound (e.g., FBA-IN-1) dissolved in DMSO
-
Sterile saline (0.85% NaCl)
-
Sterile 96-well microplates
-
Spectrophotometer
2. Inoculum Preparation:
-
Subculture the C. albicans strain on a YPD agar plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Add the prepared fungal inoculum to each well containing the test compound and the growth control well.
-
Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control.
-
For azole and other fungistatic agents, the endpoint is often read as the concentration that produces an 80% reduction in turbidity (MIC80), which can be determined by visual inspection or by reading the optical density at 600 nm with a microplate reader.[5]
References
- 1. Structure-Guided Discovery of the Novel Covalent Allosteric Site and Covalent Inhibitors of Fructose-1,6-Bisphosphate Aldolase to Overcome the Azole Resistance of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
Validation of Fba 185 as an Antifungal Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "Fba 185," a designation associated with several promising antifungal compounds. We present a comparative assessment of their in vitro efficacy against key fungal pathogens, benchmarked against established antifungal agents. Detailed experimental protocols and elucidated mechanisms of action are provided to support further research and development in the field of mycology.
Executive Summary
The term "this compound" in the context of antifungal research can be attributed to at least three distinct entities:
-
Bacillomycin D from Bacillus vallismortis ZZ185 : A lipopeptide with potent activity against various phytopathogenic fungi.
-
Iturin A from Bacillus amyloliquefaciens S185 : Another cyclic lipopeptide demonstrating a broad spectrum of antifungal action.
-
GV185 : A synthetic antimicrobial peptide engineered for enhanced lytic activity against fungal and bacterial pathogens.
This guide will comparatively evaluate these three "this compound" candidates against the widely-used antifungal drugs, Fluconazole (an azole) and Amphotericin B (a polyene). The primary mechanism of action for all three "this compound" candidates involves the disruption of the fungal cell membrane, leading to a cascade of events culminating in cell death.
Comparative Antifungal Activity
The in vitro antifungal efficacy of the this compound candidates and standard antifungal drugs was determined by assessing their Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while IC50 is the concentration required to inhibit 50% of the microbial growth. Lower values indicate higher potency.
Table 1: Comparative Antifungal Activity (MIC/IC50 in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Fusarium oxysporum | Fusarium graminearum |
| This compound Candidates | ||||
| Bacillomycin D | - | - | 8[1] | ~30 (IC50)[2][3], 64[4] |
| Iturin A | 25[5] | - | - | 50[6] |
| GV185 (µM) | - | 3.1 (IC50)[7] | 1.4 (IC50)[7][8] | 2.2 (IC50)[7] |
| Standard Antifungals | ||||
| Fluconazole | ≤8 (Susceptible)[9] | - | High Resistance[10] | - |
| Amphotericin B | - | 0.25[11] | 0.41 - 0.55[11] | - |
Note: Data for GV185 is presented in µM. Direct comparison with µg/mL values requires conversion based on molecular weight. Some data points were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The antifungal activity of the this compound candidates, particularly the lipopeptides Bacillomycin D and Iturin A, is primarily initiated by their interaction with and disruption of the fungal cell membrane. This initial event triggers a series of downstream signaling cascades, leading to fungal cell death.
Lipopeptide-Induced Cell Death Pathway
Bacillomycin D and Iturin A insert into the fungal cell membrane, leading to pore formation and increased permeability. This disrupts ion homeostasis and triggers oxidative stress through the generation of Reactive Oxygen Species (ROS). The accumulation of ROS activates stress response pathways, including the High Osmolarity Glycerol (HOG) pathway, which involves the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) Hog1.[2][3][12][13]
Antimicrobial Peptide (AMP) Mechanism of Action
Synthetic antimicrobial peptides like GV185 also target the fungal cell membrane. Their cationic nature facilitates electrostatic attraction to the negatively charged fungal cell surface. Upon reaching a sufficient concentration, they disrupt the membrane integrity, leading to leakage of cellular contents and cell lysis.[7][8] This process can also induce the production of ROS, contributing to cell death.[14][15]
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Antifungal Stock Solution:
- Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
- Perform serial two-fold dilutions of the antifungal stock solution in a 96-well microtiter plate using a sterile liquid medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).
- The final volume in each well should be 100 µL.
- Include a growth control well (medium without antifungal agent) and a sterility control well (medium only).
3. Inoculum Preparation:
- Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).
- Prepare a suspension of fungal conidia or yeast cells in sterile saline.
- Adjust the inoculum concentration to a standardized density (e.g., 0.5 to 2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.
4. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
- Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
5. Determination of MIC:
- Visually inspect the microtiter plates for fungal growth.
- The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well.
Experimental Workflow
Conclusion
The "this compound" candidates, encompassing Bacillomycin D, Iturin A, and the synthetic peptide GV185, demonstrate significant antifungal potential. Their primary mechanism of disrupting the fungal cell membrane is a well-established target for antifungal therapy. The quantitative data presented in this guide, alongside the detailed methodologies, provide a solid foundation for further investigation into these compounds as viable alternatives or adjuncts to current antifungal treatments. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully validate their therapeutic potential.
References
- 1. Antifungal mechanism and transcriptome analysis of Bacillomycin D-C16 against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bacillomycin D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum | PLOS One [journals.plos.org]
- 7. Broad-Spectrum Antimicrobial Activity of Synthetic Peptides GV185 and GV187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Pharmacodynamics of Amphotericin B, Itraconazole, and Voriconazole against Aspergillus, Fusarium, and Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. library.ncl.res.in [library.ncl.res.in]
- 15. Frontiers | Antifungal peptides from living organisms [frontiersin.org]
Comparative Analysis of Fructose-bisphosphate Aldolase (FBA) Cross-Reactivity with Other Enzymes
An objective guide for researchers, scientists, and drug development professionals on the specificity and potential off-target interactions of Fructose-bisphosphate Aldolase, a key enzyme in glycolysis and a protein of interest in diagnostics and therapeutics.
This guide provides a comparative overview of the cross-reactivity of Fructose-bisphosphate Aldolase (FBA), likely the enzyme referred to by the designation "Fba 185," with other enzymes. Understanding the potential for cross-reactivity is crucial for the development of specific diagnostic assays, targeted therapies, and effective vaccines, as FBA is not only a central metabolic enzyme but also a known allergen and a candidate for vaccine development against various pathogens.[1] This document summarizes available data on FBA's immunogenic cross-reactivity, details the experimental protocols for its assessment, and provides logical workflows for analysis.
Introduction to Fructose-bisphosphate Aldolase (FBA)
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a pivotal enzyme in the glycolytic and gluconeogenic pathways.[2] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. In vertebrates, three tissue-specific isoforms of FBA exist: Aldolase A (muscle and red blood cells), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain and neuronal tissue).[2][3] These isoforms share a high degree of sequence identity, with 66% identity between human Aldolase A and B, 68% between B and C, and 78% between A and C.[3] Beyond its metabolic role, FBA has been identified as a "moonlighting" protein with functions in pathogenesis, acting as a surface receptor on various pathogens and contributing to host cell adhesion and invasion.[1][4]
Cross-Reactivity Profile of Fructose-bisphosphate Aldolase
While comprehensive quantitative data on the cross-reactivity of FBA with a wide range of heterologous enzymes is limited in publicly accessible literature, existing studies in immunology and allergology provide valuable insights. The primary context in which FBA cross-reactivity has been studied is in relation to its immunogenicity.
A notable example of FBA cross-reactivity is observed in pollen-food allergy syndrome. A study identified FBA as the allergen mediating cross-allergy between Artemisia pollen and red fruit ginseng.[5] In this study, mass spectrometry of the reactive protein band (35-40 kDa) from red fruit ginseng identified both fructose-bisphosphate aldolase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). However, further analysis revealed that only FBA showed significant homology with known allergen components from Artemisia pollen (89-90% homology), suggesting it as the primary cross-reactive allergen.[5]
The following table summarizes the qualitative findings on FBA cross-reactivity. A lack of specific quantitative binding data (e.g., Kd values or % cross-reactivity) in the reviewed literature prevents a more detailed quantitative comparison.
| Interacting Molecule/Organism | Cross-Reactive Partner | Context | Experimental Evidence | Quantitative Data | Reference |
| Human IgE (from Artemisia pollen allergic patient) | FBA from Red Fruit Ginseng | Pollen-Food Allergy Syndrome | Western Blot, Mass Spectrometry, Homology Search | Not provided | [5] |
| Human IgE (from Artemisia pollen allergic patient) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Red Fruit Ginseng | Pollen-Food Allergy Syndrome | Identified by Mass Spectrometry but ruled out by homology | Not provided | [5] |
Experimental Protocols for Assessing Cross-Reactivity
The determination of enzyme cross-reactivity, particularly for immunogenic proteins like FBA, relies on a set of established immunoassays. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often used to determine the cross-reactivity of an antibody with various antigens.
Objective: To quantify the binding of an anti-FBA antibody to FBA and potential cross-reactive enzymes.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant Fructose-bisphosphate Aldolase (coating antigen)
-
A panel of other enzymes to be tested for cross-reactivity
-
Primary antibody against FBA
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with a fixed concentration of FBA (e.g., 1-10 µg/mL) in a coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In separate tubes, pre-incubate the anti-FBA primary antibody at a fixed concentration with serial dilutions of FBA (for the standard curve) or the test enzymes.
-
Incubation: Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution to the wells and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of FBA at 50% inhibition / Concentration of test enzyme at 50% inhibition) x 100
Western Blotting for Specificity Assessment
Western blotting allows for the identification of specific proteins in a complex mixture. It can be used to visually assess the binding of an anti-FBA antibody to FBA and other proteins.
Objective: To qualitatively assess the binding of an anti-FBA antibody to a panel of enzymes.
Materials:
-
Protein samples (FBA and other test enzymes)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Anti-FBA primary antibody
-
Enzyme-conjugated secondary antibody
-
Wash buffer
-
Chemiluminescent or colorimetric substrate
-
Imaging system
Protocol:
-
Sample Preparation: Denature protein samples by boiling in Laemmli buffer.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-FBA primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate and detect the signal using an appropriate imaging system.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[6]
Objective: To determine the binding kinetics of an anti-FBA antibody to FBA and other enzymes.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-FBA antibody (ligand)
-
FBA and other test enzymes (analytes)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize the anti-FBA antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions of FBA over the sensor surface to determine its binding kinetics.
-
Regeneration: Regenerate the sensor surface with a suitable regeneration buffer to remove the bound analyte.
-
Cross-Reactivity Testing: Inject serial dilutions of the other test enzymes over the immobilized antibody surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments to assess FBA cross-reactivity.
References
- 1. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]
- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 3. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fructose-Bisphosphate Aldolase Mediating Pollen-Food Allergy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance-based competition assay to assess the sera reactivity of variants of humanized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Antifungal Agents: A Case Study on PC1244
This guide provides a comparative analysis of the efficacy of the novel triazole antifungal agent, PC1244, against various fungal species. The performance of PC1244 is benchmarked against established antifungal drugs, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of PC1244 and Other Antifungals
The in vitro activity of PC1244 has been evaluated against a range of pathogenic fungi and compared with existing antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
| Fungal Species | PC1244 MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Other Antifungals (MIC in µg/mL) |
| Aspergillus fumigatus (n=96) | 0.016 - 0.25 | 0.25 - 0.5 | Itraconazole: >1 (some isolates)[1][2][3] |
| Aspergillus terreus | Effective (MIC range <0.0078 to 2) | - | - |
| Candida albicans | Effective (MIC range <0.0078 to 2) | - | Fluconazole: S-DD range 16-32 for some isolates[4] |
| Candida glabrata | Effective (MIC range <0.0078 to 2) | Active against many fluconazole-resistant strains | - |
| Candida krusei | Effective (MIC range <0.0078 to 2) | Active against many fluconazole-resistant strains | - |
| Cryptococcus gattii | Effective (MIC range <0.0078 to 2) | - | - |
| Cryptococcus neoformans | Effective (MIC range <0.0078 to 2) | Active | - |
| Rhizopus oryzae | Effective (MIC range <0.0078 to 2) | - | Posaconazole is active[5] |
| Trichophyton rubrum | Effective (MIC range <0.0078 to 2) | - | - |
Note: The potent in vitro activity of PC1244 is further supported by its fungicidal action against Aspergillus fumigatus, with a minimum fungicidal concentration (MFC) of 2 µg/mL, which is eight times more potent than voriconazole in the cited study.[2][3] In vivo studies in immunocompromised mice infected with A. fumigatus have demonstrated that intranasal administration of PC1244 significantly reduces the fungal load in the lungs and serum galactomannan levels.[2][3]
Fructose-1,6-bisphosphate Aldolase (Fba1) as a Potential Antifungal Target
Recent research has identified moonlight proteins, such as fructose-bisphosphate aldolase (Fba1), as potential novel targets for antifungal drugs.[6] Fba1 is a key enzyme in glycolysis and has been found on the cell wall of Candida species, where it plays a role in adhesion to host cells.[6] Targeting such enzymes could provide a new strategy for combating fungal infections, especially those caused by drug-resistant strains like Candida glabrata.[6]
Experimental Protocols
The determination of antifungal efficacy relies on standardized experimental protocols. The following is a generalized methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Fungal Isolate Preparation:
-
Fungal strains are cultured on appropriate agar plates to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts).[7]
-
The standardized suspension is further diluted in a suitable broth medium, such as RPMI 1640, to achieve the final desired inoculum concentration.[7]
-
-
Antifungal Agent Preparation:
-
The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
A series of twofold serial dilutions of the antifungal agent are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (no antifungal agent) and a sterility control (no fungal inoculum).
-
The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8]
-
-
MIC Determination:
-
After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is the MIC.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the mechanism of action of antifungal agents, diagrams can be used to illustrate these concepts.
Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.
Mechanism of Action: Azole Antifungals
Azole antifungals, such as PC1244 and voriconazole, act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Caption: Azoles inhibit lanosterol 14α-demethylase (CYP51), blocking ergosterol synthesis.
Logical Comparison of PC1244 and a Conventional Azole
The following diagram illustrates a logical comparison between the novel antifungal PC1244 and a conventional azole like voriconazole.
Caption: Logical comparison highlighting shared and distinct features of PC1244.
References
- 1. Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New facets of antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on Drug's design against candidiasis on the fructose biphosphate aldolase (Fba1) and the pyruvate kinase (Pk) of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Biologically Active Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various benzoxazole derivatives, focusing on their anticancer and antimicrobial properties. While the initial topic of interest was Fba 185 (2,5-bis(1,3-benzoxazol-2-yl)thiophene), a thorough literature search revealed a lack of publicly available data on its biological activity in the context of therapeutic applications. Its primary documented use is as a fluorescent brightener. Therefore, this guide shifts focus to a broader comparative analysis of other biologically active benzoxazoles for which experimental data is available.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid researchers in the field of drug discovery and development.
Data Presentation
Anticancer Activity of Benzoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various benzoxazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (10b) | A549 (Lung) | 0.13 ± 0.014 | Combretastatin-A4 | - |
| MCF-7 (Breast) | 0.10 ± 0.013 | |||
| HT-29 (Colon) | 0.22 ± 0.017 | |||
| 5-Methylbenzo[d]oxazole Derivative (12l) | HepG2 (Liver) | 10.50 | Sorafenib | 5.57 |
| MCF-7 (Breast) | 15.21 | 6.46 | ||
| Unsubstituted Benzo[d]oxazole Derivative (12d) | HepG2 (Liver) | 23.61 | Sorafenib | 5.57 |
| Unsubstituted Benzo[d]oxazole Derivative (14a) | HepG2 (Liver) | 3.95 ± 0.18 | Sorafenib | - |
| MCF-7 (Breast) | 4.054 ± 0.17 | |||
| 5-Methylbenzo[d]oxazole Derivative (14i) | HepG2 (Liver) | 3.22 ± 0.13 | Sorafenib | - |
| MCF-7 (Breast) | 6.94 ± 0.22 | |||
| Phortress Analogue (3m) | HT-29 (Colon) | - | Doxorubicin | - |
| Phortress Analogue (3n) | HT-29 (Colon) | - | Doxorubicin | - |
| Benzoxazole clubbed 2-pyrrolidinone (19) | SNB-75 (CNS) | 8.4 nM (as MAGL inhibitor) | - | - |
| Benzoxazole clubbed 2-pyrrolidinone (20) | SNB-75 (CNS) | 7.6 nM (as MAGL inhibitor) | - | - |
Data compiled from multiple sources.[2][3][4][5][6]
Antimicrobial Activity of Benzoxazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) of various benzoxazole derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzoxazole Derivative (B7) | P. aeruginosa isolate | 16 | - | - |
| Benzoxazole Derivative (B11) | P. aeruginosa isolate | 16 | - | - |
| 3,4,5-trimethoxyphenyl benzoxazole (IIIa-IIIe) | Various Bacteria & Fungi | 15.6 - 500 | - | - |
| Benzoxazole-1,2,4-Oxadiazole Hybrid | E. coli | 25 | - | - |
| S. typhi | Resistant | |||
| S. aureus | 12.5 | |||
| P. syringae | 25 | |||
| A. terrus | 50 | |||
| P. brocae | 50 | |||
| 3-(2-benzoxazol-5-yl)alanine Derivative (13) | B. subtilis | < 1.95 | - | - |
| 5-Chloro-1,3-benzoxazol-2(3H)-one (P4A & P4B) | Various Bacteria & Fungi | Good activity | Ampicillin, Cephalexin | - |
| 5-Chloro-1,3-benzoxazol-2(3H)-one (P2B) | C. albicans | Good activity | Miconazole | - |
Data compiled from multiple sources.[7][8][9][10]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
96-well plates
-
Test cells (e.g., human cancer cell lines)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[11]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]
Materials:
-
96-well microtiter plates
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Benzoxazole derivatives (dissolved in a suitable solvent)
-
Positive control antibiotic
-
Solvent control
-
Growth control (medium with inoculum only)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzoxazole derivatives in the liquid growth medium directly in the 96-well plate.[17]
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[15]
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Mandatory Visualization
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: Workflow of the broth microdilution method for MIC determination.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of FBA 185 and Calcofluor White for Fungal Cell Wall Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of mycological research and diagnostics, rapid and accurate visualization of fungal structures is paramount. Fluorescent staining has emerged as a highly sensitive method for this purpose, with various fluorescent brighteners utilized for their ability to bind to chitin and cellulose in the fungal cell wall. This guide provides an objective, data-driven comparison of two such agents: FBA 185 and the widely-used Calcofluor White.
Introduction to the Fluorescent Stains
This compound , also known as Fluorescent Brightener 185, belongs to the bis-benzoxazole class of optical brightening agents.[1] Primarily used in the textile and plastics industries to enhance whiteness, its fluorescent properties make it a potential candidate for biological staining applications.[2][3] this compound absorbs ultraviolet (UV) light and emits it in the blue region of the visible spectrum.[1]
Calcofluor White is a well-established fluorescent stain used extensively in microbiology and clinical diagnostics.[4] It is a stilbene derivative that non-specifically binds to β-1,3 and β-1,4 polysaccharides, namely chitin and cellulose, which are abundant in fungal cell walls.[5][6] This binding results in a bright, blue-white fluorescence under UV illumination, providing high contrast for the visualization of fungal elements.[5]
Performance Comparison: this compound vs. Calcofluor White
Direct comparative studies between this compound and Calcofluor White for fungal staining are limited in the scientific literature. However, by comparing their known properties and performance data from studies involving similar fluorescent brighteners, we can construct a comparative overview. The following tables summarize the key characteristics and performance metrics.
Chemical and Spectroscopic Properties
| Property | This compound (Fluorescent Brightener 185) | Calcofluor White |
| Chemical Class | Bis-benzoxazole | Stilbene |
| Molecular Formula | C₁₈H₁₀N₂O₂S | C₄₀H₄₂N₁₂Na₂O₁₀S₂ |
| Molecular Weight | 318.35 g/mol [7] | 960.95 g/mol [8] |
| Solubility | Miscible with water in any ratio[9] | Soluble in water[10] |
| Excitation Max. | ~372 nm[1] | ~347-360 nm[11][12] |
| Emission Max. | ~422 nm[1] | ~430-433 nm[12][13] |
Staining Performance and Characteristics
| Feature | This compound (inferred from similar brighteners) | Calcofluor White |
| Binding Target | Chitin and Cellulose[5][6] | Chitin and Cellulose[5][6] |
| Reported Sensitivity | High (e.g., Fluorescent Brightener 85 showed 92% sensitivity for dermatophytes)[4] | High (83-90% sensitivity for fungal elements)[10] |
| Reported Specificity | High (e.g., Fluorescent Brightener 85 showed 95% specificity for dermatophytes)[4] | High (84-88% specificity for fungal elements)[10] |
| Photostability | Generally good lightfastness reported for textile applications[9] | Can be susceptible to fading with prolonged UV exposure |
| Cytotoxicity | Data not widely available for biological systems | Can induce cell wall stress and may have fungicidal/fungistatic effects at certain concentrations[14] |
| Ease of Use | Simple staining procedure | Simple and rapid staining protocols are well-established |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for fungal staining using Calcofluor White. A similar protocol can be adapted for this compound, with optimization of concentration and incubation times.
Calcofluor White Staining Protocol for Fungal Cultures
-
Prepare Staining Solution: Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water. This can be further diluted to a working solution of 0.01% to 0.05% in water or a 10% potassium hydroxide (KOH) solution. The use of KOH helps to clear cellular debris in clinical specimens.
-
Sample Preparation: Place a small amount of the fungal culture on a clean microscope slide. For clinical specimens like skin scrapings, add a drop of 10% KOH to the sample and let it sit for 5-10 minutes to clear the tissue.
-
Staining: Add one to two drops of the Calcofluor White working solution to the specimen.
-
Incubation: Place a coverslip over the specimen and allow the stain to incubate for 1-5 minutes at room temperature.
-
Visualization: Observe the slide under a fluorescence microscope using a UV excitation filter (around 340-380 nm). Fungal elements will fluoresce brightly against a dark background.
Adaptable Protocol for this compound Staining
-
Prepare Staining Solution: Prepare a stock solution of this compound (e.g., 0.1% w/v) in distilled water. Create a series of working dilutions (e.g., from 0.001% to 0.05%) to determine the optimal staining concentration.
-
Sample Preparation: Follow the same procedure as for Calcofluor White.
-
Staining and Incubation: Apply the this compound working solution to the sample and incubate for a range of times (e.g., 1, 5, and 10 minutes) to find the optimal incubation period.
-
Visualization: Use a fluorescence microscope with an excitation filter appropriate for this compound (around 370 nm) and an emission filter in the blue range (around 420 nm).
Mechanism of Action and Associated Signaling Pathway
Both this compound and Calcofluor White function by binding to chitin and cellulose in the fungal cell wall. This interaction disrupts the normal process of cell wall assembly and can induce a cell wall stress response. This response is primarily mediated by the Cell Wall Integrity (CWI) signaling pathway, a highly conserved pathway in fungi.
The binding of these fluorescent brighteners to the nascent chitin and cellulose polymers can interfere with their proper cross-linking and integration into the cell wall matrix. This disruption is recognized by cell surface sensors, which then activate the CWI pathway. The central component of this pathway is a Mitogen-Activated Protein Kinase (MAPK) cascade that ultimately leads to the activation of transcription factors. These transcription factors upregulate the expression of genes involved in cell wall synthesis and repair, as an attempt to compensate for the damage.
Experimental Workflow for Comparative Evaluation
To directly compare the efficacy of this compound and Calcofluor White, a standardized experimental workflow is essential. The following diagram outlines a logical approach for such a comparative study.
Conclusion
Calcofluor White is a well-characterized and reliable fluorescent stain for fungal cell walls, supported by a wealth of literature and established protocols. This compound, while less studied in a biological context, shows promise as a potential alternative due to its fluorescent properties and chemical stability. Based on the available data for similar fluorescent brighteners, this compound is expected to perform similarly to Calcofluor White in terms of its binding mechanism and staining efficacy.
For researchers and professionals in drug development, the choice between these two agents may depend on factors such as cost, availability, and specific experimental requirements. Direct comparative studies are warranted to fully elucidate the performance of this compound in fungal staining and to determine if it offers any advantages over Calcofluor White in terms of photostability, cytotoxicity, or staining intensity. The provided protocols and workflows offer a framework for conducting such evaluations to make an informed decision for your specific research needs.
References
- 1. Fluorescent Brightener 185 | [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 12224-41-8 CAS MSDS (Fluorescent brightener 185) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medium.com [medium.com]
- 9. Optical Brightener ER-I | Jinan Ogilvy chemical [jnogilvychem.com]
- 10. researchgate.net [researchgate.net]
- 11. canada.ca [canada.ca]
- 12. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of fungal spore staining methods for flow cytometric quantification and their application in chlorine-based disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Fba 185's Mechanism of Action: A Comparative Analysis
Currently, there is no publicly available scientific literature or experimental data identifying a compound or drug referred to as "Fba 185." Extensive searches of scientific databases and public information repositories have not yielded any information regarding the mechanism of action, independent validation, or any related experimental protocols for a substance with this designation.
Therefore, it is not possible to provide a comparison guide, detail experimental methodologies, or create visualizations of signaling pathways related to "this compound." The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled without foundational information on the subject.
For a comprehensive analysis and the creation of the requested "Publish Comparison Guides," the following information on "this compound" would be essential:
-
Chemical Identity and Structure: The formal chemical name, CAS registry number, and molecular structure are necessary to distinguish this compound from other compounds.
-
Biological Target(s): Identifying the specific protein(s), enzyme(s), or cellular pathway(s) that this compound interacts with is fundamental to understanding its mechanism of action.
-
Published Research: Peer-reviewed scientific articles describing the initial discovery, in vitro and in vivo studies, and any clinical investigations of this compound are required to provide a basis for comparison and validation.
-
Alternative Compounds: Knowledge of existing drugs or research compounds with similar or opposing mechanisms of action is needed to create a meaningful comparative guide.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult established scientific databases such as PubMed, Scopus, and Web of Science, using standardized chemical or biological nomenclature. Should "this compound" be an internal project code or a newly disclosed compound, the relevant proprietary information would be required to proceed with an independent validation and comparative analysis.
Safety Operating Guide
Proper Disposal of FBA 185: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of FBA 185 (Fluorescent Brightener 185), a compound used as a fluorescent brightening agent. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound, also known by its CAS number 2866-43-5, presents several hazards that necessitate careful handling. According to safety data sheets, this compound can cause skin irritation, may provoke an allergic skin reaction, and leads to serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when working with this compound.
Before beginning any procedure involving this compound, ensure that you are equipped with the following:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Summary of Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2,5-Bis(2-benzoxazolyl)thiophene |
| CAS Number | 2866-43-5 |
| Molecular Formula | C₁₈H₁₀N₂O₂S |
| Appearance | Light to colorless solid or white crystals |
| Hazards | Skin Irritant, Eye Irritant, May cause allergic skin reaction |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to avoid environmental release.[1][2] Do not discharge this compound or its residues into drains, soil, or water systems.
-
Collection of Waste:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is suitable for solid chemical waste and is kept closed when not in use.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste. They will have established procedures and approved vendors for chemical waste disposal.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your laboratory's standard operating procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Fba 185
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the fluorescent brightener Fba 185 (CAS 2866-43-5), also known as Optical Brightener EBF. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber, standard EN 374).[1][2] Wear a lab coat or other protective clothing.[2][3] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved particulate respirator.[2] For firefighting, a self-contained breathing apparatus is necessary.[2][3] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Avoid Contact: Prevent contact with skin and eyes.[2][3] Avoid breathing dust, fumes, or vapors.[1][2]
-
Prevent Dust Formation: Minimize the generation of dust during handling.[2][3]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from ignition sources.[4]
Logical Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step-by-Step Disposal Guidance
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[1]
-
Environmental Precaution: Do not allow the product to enter drains or waterways.[1][4]
-
Licensed Disposal: Arrange for disposal through a licensed disposal company.[1]
-
Container Disposal: Dispose of contaminated packaging as unused product, following official regulations.[4]
Experimental Protocol: Staining Microorganisms
The following is a detailed methodology for a common application of fluorescent brighteners like this compound in staining microorganisms for fluorescence microscopy. This protocol is adapted from procedures for similar fluorescent brighteners and may require optimization.[1]
Reagent Preparation
-
Stock Solution (1.0% w/v):
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of sterile distilled water.
-
Store in a dark, amber bottle at 4°C. This solution is stable for several months.[1]
-
-
Working Solution (0.1% w/v):
-
Dilute the 1.0% stock solution 1:10 with sterile distilled water (e.g., 1 mL of stock solution to 9 mL of distilled water).
-
Prepare the working solution fresh before each use.[1]
-
Staining Procedure
-
Sample Preparation: Prepare a smear of the microbial culture on a clean microscope slide and air dry.
-
Staining: Flood the smear with the 0.1% this compound working solution.
-
Incubation: Incubate for 3-5 minutes at room temperature in the dark.[1]
-
Washing: Gently rinse the slide with distilled water to remove excess stain.[1]
-
Drying and Mounting: Allow the slide to air dry completely. Add a drop of mounting medium and a coverslip.
-
Visualization: Observe under a fluorescence microscope with a UV filter set (e.g., excitation around 365 nm and emission around 450 nm).[1]
Experimental Workflow for Staining Protocol
Caption: A step-by-step workflow for staining microorganisms using this compound for fluorescence microscopy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
